Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFACMTVIGUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068083 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38250-16-7 | |
| Record name | Methyl 4-hydroxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38250-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-alpha-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038250167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-hydroxy-α-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate from Phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.[1] Its structure, featuring a phenolic hydroxyl group and an α-keto ester moiety, makes it a versatile building block for creating more complex molecules, including antioxidants and anti-inflammatory agents.[1] This guide provides a comprehensive overview of a primary synthetic route to this compound, starting from the readily available precursor, phenol. The core of this synthesis is the Friedel-Crafts acylation reaction, a fundamental method for attaching substituents to aromatic rings.[2] This document will delve into the mechanistic underpinnings of this reaction as applied to phenols, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes.
Introduction: The Significance of this compound
The title compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemistry and materials science.[3][4] The phenolic hydroxyl group can be readily modified, for instance, through etherification or esterification, while the keto and ester functionalities provide multiple reaction sites for chain elongation or heterocycle formation. Its utility as an intermediate underscores the need for a reliable and well-understood synthetic protocol.[1]
Synthetic Strategy: The Friedel-Crafts Acylation of Phenol
The most direct and efficient method for the synthesis of this compound from phenol is through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.
The Acylating Agent: Methyl Oxalyl Chloride
To introduce the desired methyl 2-oxoacetate group, the appropriate acylating agent is methyl oxalyl chloride (CH₃OCOCOCl). This reagent contains the required two-carbon keto-ester chain.
The Challenge of Phenol Acylation: C- vs. O-Acylation
Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form a hydroxyarylketone, or on the phenolic oxygen (O-acylation) to form an ester.
-
C-acylation: This is the desired reaction pathway for this synthesis, leading to the formation of a carbon-carbon bond between the phenol ring and the acyl group. It is an example of a Friedel-Crafts reaction.
-
O-acylation: This pathway results in the formation of an ester. This reaction is often faster (kinetically controlled).
The choice of reaction conditions, particularly the amount of Lewis acid catalyst, is crucial in directing the reaction towards the desired C-acylation product.[5] An excess of the catalyst, such as aluminum chloride (AlCl₃), favors C-acylation. The Lewis acid can coordinate with the oxygen atom of the phenol, making the aromatic ring less susceptible to O-acylation and activating it for electrophilic attack on the ring.[5] Furthermore, any initially formed O-acylated product (ester) can undergo a Fries rearrangement in the presence of a Lewis acid to yield the more thermodynamically stable C-acylated product.[5]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with methyl oxalyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[2]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate (also known as a sigma complex).[2]
-
Deprotonation and Restoration of Aromaticity: A base (such as AlCl₄⁻, formed in the first step) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the ketone product.[2]
-
Complex Formation and Workup: The product, a hydroxyaryl ketone, is a Lewis base and will form a complex with the Lewis acid catalyst.[6] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to break this complex and isolate the final product.[6]
Experimental Protocol
This protocol outlines a general procedure for the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenol | 94.11 | ACS grade or higher, freshly distilled if necessary | ||
| Methyl oxalyl chloride | 122.52 | Handle in a fume hood, corrosive | ||
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | Handle in a glove box or under inert atmosphere, moisture sensitive | ||
| Dichloromethane (CH₂Cl₂) | 84.93 | Anhydrous, as solvent | ||
| Hydrochloric Acid (HCl) | 36.46 | Concentrated, for workup | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For neutralization | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying | ||
| Ice | For workup |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.[7]
-
Addition of Acylating Agent: Dissolve methyl oxalyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0°C.[7]
-
Addition of Phenol: After the addition of the acylating agent, dissolve phenol in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0°C.[7]
-
Reaction Progression: After the addition of phenol is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[7]
-
Washing: Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from phenol.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Routes
While Friedel-Crafts acylation is a direct approach, other multi-step synthetic pathways can also be considered, although they are generally less efficient.
-
Houben-Hoesch Reaction: This reaction utilizes a nitrile and a Lewis acid to form a ketone.[8][9] While applicable to phenols, it would require a more complex nitrile precursor. The reaction typically involves condensing a nitrile with an electron-rich arene in the presence of an acid catalyst to yield a hydroxyaryl ketone after hydrolysis of the intermediate ketimine.[8][9][10]
-
Two-Step Procedure via 4-Hydroxyacetophenone:
-
Synthesis of 4-Hydroxyacetophenone: Phenol can be acylated with acetic anhydride or acetic acid in the presence of a catalyst to produce 4-hydroxyacetophenone.[11]
-
Oxidation of the Methyl Ketone: The methyl group of 4-hydroxyacetophenone would then need to be oxidized to the desired α-keto ester. This transformation is non-trivial and may require specific oxidizing agents.
-
-
Carboxylation followed by further modification: The Kolbe-Schmitt reaction can be used to carboxylate phenol, primarily yielding salicylic acid or 4-hydroxybenzoic acid depending on the reaction conditions and the counter-ion used.[12][13] The resulting hydroxybenzoic acid would then need to be converted to the target α-keto ester through a series of steps, making this a lengthy process.
Conclusion
The synthesis of this compound from phenol is most effectively achieved through a one-step Friedel-Crafts acylation using methyl oxalyl chloride as the acylating agent. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid catalyst and the reaction temperature, is paramount to favor the desired C-acylation and achieve a good yield of the target para-isomer. The protocol provided in this guide serves as a robust starting point for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 10. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 12. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" chemical properties and structure
An In-depth Technical Guide to Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Introduction
This compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, is a multifunctional organic compound of significant interest to the scientific community. Its chemical architecture, featuring a phenolic hydroxyl group, an alpha-keto ester moiety, and an aromatic ring, makes it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent reactivity of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]
Chemical Identity and Structure
The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.
-
IUPAC Name: this compound
-
Synonyms: 4-Hydroxyphenyloxoacetic acid methyl ester, 4-hydroxy-alpha-oxo-benzeneacetic acid methyl ester[2]
-
CAS Number: 38250-16-7[3]
The structure consists of a central benzene ring substituted at the 1 and 4 positions. The C1 position is attached to a two-carbon chain containing a ketone and a methyl ester. The C4 position is substituted with a hydroxyl group.
References
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" CAS number 38250-16-7
An In-depth Technical Guide to Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Authored by a Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often dictated by the versatility of its functional groups. This compound, a seemingly simple α-keto ester, is a prime example of such a versatile building block. Its structure, which marries a reactive α-ketoester moiety with a nucleophilic phenolic ring, presents a rich playground for chemical transformations. This guide is intended for the practicing researcher and drug development professional, offering a deep dive into the core characteristics, synthesis, and application of this valuable intermediate. We will move beyond mere data recitation to explore the causal relationships behind its reactivity and utility, providing a framework for its strategic deployment in your own research endeavors.
Core Molecular Profile and Physicochemical Characteristics
This compound (CAS No. 38250-16-7) is an organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Also known as 4-Hydroxyphenyloxoacetic acid methyl ester, its structure is characterized by a central α-keto ester functionality attached to a para-substituted phenolic ring.[3][4] This arrangement of functional groups imparts a unique combination of reactivity, making it a valuable precursor in various synthetic pathways. The phenolic hydroxyl group provides a site for O-alkylation or acylation, while the keto and ester groups are amenable to a wide range of nucleophilic additions, condensations, and reductions.
The compound typically appears as a white to off-white solid or crystalline powder and is soluble in many common organic solvents.[2] Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 38250-16-7 | [3] |
| Molecular Formula | C₉H₈O₄ | [1][3] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)O | [3] |
| InChI Key | ACOFACMTVIGUGM-UHFFFAOYSA-N | [2] |
| Purity | ≥95% (Typical) | [1][3] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of aryl-α-keto esters like this compound is most effectively achieved via electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic reaction provides a direct and high-yielding route to installing the keto-ester functionality onto the aromatic ring.
Rationale for Synthetic Strategy
The chosen strategy involves the reaction of phenol with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Electrophile Generation: Methyl oxalyl chloride is an excellent acylating agent. In the presence of AlCl₃, the Lewis acid coordinates to the more basic carbonyl oxygen of the acid chloride, generating a highly reactive acylium ion or a polarized complex. This significantly enhances the electrophilicity of the carbonyl carbon adjacent to the chlorine.
-
Nucleophilic Attack: The phenol ring is highly activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group. This directing group favors substitution at the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para product is typically the major isomer formed.
-
Work-up and Purification: The reaction is quenched with an aqueous acid to decompose the aluminum complexes. Subsequent extraction and purification via column chromatography or recrystallization yield the desired product. A similar procedure is effective for the synthesis of related compounds like methyl 2-(4-chlorophenyl)-2-oxoacetate.[5]
Visualizing the Synthesis Workflow
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7). As a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data repository, offering a predictive and interpretive framework grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers and professionals in drug development, providing the causal logic behind spectral features and outlining self-validating experimental protocols.
Introduction: The Molecule in Profile
This compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, is a bifunctional organic compound featuring a phenolic hydroxyl group, an α-keto group, and a methyl ester.[2] These functionalities make it a versatile building block for synthesizing more complex molecules, including antioxidants and enzyme inhibitors.[1]
-
Molecular Formula: C₉H₈O₄
-
Molecular Weight: 180.16 g/mol
-
Chemical Structure:
Caption: Structure of this compound with atom numbering for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of organic structure elucidation. Due to the scarcity of published experimental spectra for this specific molecule, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the methyl, phenolic, and aromatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH | 9.5 - 10.5 | Broad Singlet | 1H | The acidic phenolic proton is typically broad and downfield; its chemical shift is highly dependent on concentration and solvent. |
| Hb, Hb' | 7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing α-keto-ester group, causing significant deshielding and a downfield shift. |
| Ha, Ha' | 6.8 - 7.0 | Doublet | 2H | These protons are ortho to the electron-donating hydroxyl group, which shields them, resulting in an upfield shift relative to unsubstituted benzene. |
| -OCH₃ | 3.8 - 3.9 | Singlet | 3H | The methyl protons are adjacent to the ester oxygen, resulting in a characteristic downfield singlet. |
Expertise & Causality: The aromatic region is predicted to exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the strongly electron-withdrawing carbonyl group (Hb, Hb') are shifted significantly downfield compared to those ortho to the electron-donating hydroxyl group (Ha, Ha').[3] The expected coupling constant (Jab) for ortho coupling in a benzene ring is typically 7-9 Hz.
Predicted ¹³C NMR Spectrum
The molecule possesses 9 carbon atoms, but due to the symmetry of the para-substituted phenyl ring, only 7 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Label (Fig. 1) | Predicted δ (ppm) | Carbon Type | Rationale |
|---|---|---|---|
| C1 | 185 - 195 | Ketone C=O | The α-keto carbonyl carbon is highly deshielded and appears significantly downfield. |
| C2 | 163 - 168 | Ester C=O | The ester carbonyl carbon is also downfield but typically appears slightly upfield of a ketone carbonyl. |
| C1' | 160 - 165 | Aromatic C-OH | The carbon bearing the hydroxyl group is deshielded by the oxygen and appears far downfield for an aromatic carbon. |
| C5', C3' | 131 - 134 | Aromatic C-H | These carbons are ortho to the carbonyl substituent and are more deshielded than C2'/C6'. |
| C4' | 124 - 128 | Aromatic C-C=O | The quaternary carbon attached to the carbonyl group. |
| C2', C6' | 115 - 118 | Aromatic C-H | These carbons are ortho to the hydroxyl group and are shielded relative to other aromatic carbons. |
| C7 | 52 - 54 | -OCH₃ | The sp³ hybridized methyl carbon attached to oxygen appears in a characteristic range.[4] |
Standard NMR Acquisition Protocol
This protocol ensures reproducible and high-quality data.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule by identifying their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3200 - 3500 | O-H stretch (broad) | Phenol | The broadness is due to hydrogen bonding, a hallmark of phenolic -OH groups. |
| 3000 - 3100 | C-H stretch | Aromatic | Stretching of sp² C-H bonds on the phenyl ring. |
| 2850 - 2960 | C-H stretch | Aliphatic (-CH₃) | Stretching of sp³ C-H bonds of the methyl group. |
| ~1735 | C=O stretch | Ester | The ester carbonyl typically absorbs at a high frequency. Conjugation with the adjacent ketone may slightly lower this value. |
| ~1680 | C=O stretch | α-Ketone | The ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency than a simple aliphatic ketone. |
| 1580 - 1610 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| 1200 - 1300 | C-O stretch | Ester & Phenol | Strong bands corresponding to the stretching of the C-O single bonds. |
Trustworthiness: The presence of two distinct carbonyl peaks, or one broadened peak in the 1680-1740 cm⁻¹ region, would be a critical self-validating feature of the α-keto-ester moiety. The broad phenolic O-H stretch is another essential checkpoint for structural confirmation.
Standard IR Acquisition Protocol (ATR)
Attenuated Total Reflectance (ATR) is a modern, simple method for acquiring IR spectra of solid samples.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺• would be at an m/z of 180.
Predicted Fragmentation Pathway
Under Electron Ionization (EI), the molecular ion is expected to undergo fragmentation through several high-probability pathways. The most stable resulting cations will produce the most abundant peaks.[5]
References
A Senior Application Scientist's Guide to the Solubility of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive analysis of its behavior in various organic solvents, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility for a Versatile Building Block
This compound, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol , is a pivotal molecule in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group, a ketone, and a methyl ester, makes it a versatile precursor for the development of antioxidants, anti-inflammatory agents, and heterocyclic compounds.[1] Understanding and controlling its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and extraction), and formulating final products. This guide provides the foundational knowledge required to effectively work with this compound in a laboratory setting.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility behavior.[3][4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.
Molecular Structure of this compound:
References
The Strategic Utility of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Modern Organic Synthesis: A Technical Guide
Abstract
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a seemingly unassuming aromatic keto-ester, has emerged as a pivotal precursor in the landscape of contemporary organic synthesis. Its unique structural architecture, featuring a reactive α-ketoester moiety appended to a phenolic ring, offers a versatile platform for the construction of a diverse array of complex and biologically significant molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in harnessing the full synthetic potential of this valuable building block.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound (CAS No. 38250-16-7) is a crystalline solid with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure is characterized by a para-substituted phenolic ring, an α-keto group, and a methyl ester functionality. This trifecta of reactive sites endows the molecule with a rich and varied chemical reactivity, making it an attractive starting material for the synthesis of a wide range of target molecules.[1]
From a strategic standpoint, the phenolic hydroxyl group can be readily alkylated or acylated, providing a handle for modifying solubility or introducing further functionalities. The α-ketoester moiety is a powerful electrophilic center, susceptible to nucleophilic attack at both the keto and ester carbonyls, and the adjacent methylene group can be functionalized under appropriate conditions. This inherent reactivity has positioned this compound as a key precursor in the synthesis of pharmaceuticals, including antihypertensive agents, as well as other bioactive molecules such as phytoestrogens and complex heterocyclic systems.[3][4]
Synthesis of this compound: A Practical Approach via Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is achieved through the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.[5][6] This electrophilic aromatic substitution reaction leverages the high nucleophilicity of the phenol ring to introduce the α-ketoester moiety.
Mechanistic Rationale
The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol ring, primarily at the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions. Subsequent loss of a proton restores aromaticity and yields the desired product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
Materials:
-
Phenol
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Add methyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Acylation: Dissolve phenol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Applications in the Synthesis of Bioactive Molecules
The strategic value of this compound is best illustrated through its application in the synthesis of high-value target molecules.
Precursor to Antihypertensive Agents: The Synthesis of Atenolol via 4-Hydroxymandelic Acid
Atenolol, a widely prescribed β-blocker for the treatment of hypertension, can be synthesized from 4-hydroxymandelic acid.[3][7] this compound serves as a direct precursor to 4-hydroxymandelic acid through the selective reduction of the ketone functionality.
Caption: Synthetic Pathway to Atenolol.
Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute hydrochloric acid
-
Ethyl acetate
Procedure:
-
Reduction: Dissolve this compound in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Monitoring and Quenching: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Hydrolysis and Extraction: The acidic conditions will also facilitate the hydrolysis of the methyl ester. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxymandelic acid.
Synthesis of the Phytoestrogen O-Desmethylangolensin (O-DMA)
O-Desmethylangolensin (O-DMA) is a metabolite of the soy isoflavone daidzein and exhibits phytoestrogenic activity.[4][8] this compound can be utilized as a key building block in the total synthesis of O-DMA.
Synthetic Strategy: The synthesis involves a Grignard reaction of a protected 2,4-dihydroxyphenyl magnesium bromide with this compound, followed by deprotection and subsequent reduction.
Experimental Protocol: Grignard Addition for O-DMA Precursor
Materials:
-
This compound
-
1-bromo-2,4-bis(methoxymethoxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of 1-bromo-2,4-bis(methoxymethoxy)benzene in anhydrous THF to magnesium turnings.
-
Addition Reaction: Cool the solution of this compound in anhydrous THF to -78 °C. Add the freshly prepared Grignard reagent dropwise.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Deprotection and Reduction: The resulting tertiary alcohol can be deprotected using acidic conditions and the benzylic alcohol can be reduced to furnish the O-DMA scaffold.
A Gateway to Bioactive Heterocycles
The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of bioactive heterocyclic compounds.[9] For instance, condensation reactions with binucleophiles can lead to the formation of substituted benzodiazepines, quinoxalines, or other heterocyclic systems of medicinal interest.
Example: Synthesis of a Benzoxazinone Derivative
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol
-
Catalytic acetic acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound and 2-aminophenol in ethanol. Add a catalytic amount of acetic acid.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, a substituted benzoxazinone, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
Data Summary
| Property | Value | Reference |
| CAS Number | 38250-16-7 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 329.4 °C at 760 mmHg | [1] |
Conclusion
This compound is a highly valuable and versatile precursor in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of multiple reactive functional groups provide a robust platform for the efficient construction of complex and biologically active molecules. The applications detailed in this guide, from the synthesis of established pharmaceuticals like atenolol to the construction of phytoestrogens and novel heterocyclic systems, underscore its strategic importance in drug discovery and development. By understanding the underlying reactivity and employing the detailed protocols provided, researchers can effectively leverage the synthetic potential of this key intermediate to advance their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 4. O-Desmethylangolensin - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 8. O-Desmethylangolensin: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
A Senior Scientist's Guide to the Biological Activity Screening of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Introduction
In the landscape of drug discovery, the systematic evaluation of novel chemical entities is the foundational step toward identifying promising therapeutic leads. This guide provides an in-depth technical framework for the biological activity screening of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7), a compound whose phenolic and α-keto ester moieties suggest a potential for diverse bioactivity.[1] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. Our approach is a tiered, data-driven screening cascade designed to efficiently characterize the compound's cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential, culminating in target-specific mechanistic assays.
Part 1: Foundational Assays - Establishing a Bioactivity and Toxicity Profile
The initial phase of any screening campaign is to establish the compound's fundamental interaction with biological systems. The primary objective is twofold: first, to determine the concentration range at which the compound exhibits bioactivity without inducing overt toxicity, and second, to cast a wide net for any significant biological effects.
Cytotoxicity Profiling: The First Critical Step
Before assessing therapeutic potential, it is imperative to understand a compound's cytotoxicity. This establishes a "therapeutic window" and informs the concentration range for all subsequent assays, preventing false positives or negatives arising from cell death. We employ orthogonal assays that measure different aspects of cell health: metabolic activity and membrane integrity.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HeLa for cervical cancer, and a fibroblast line for normal tissue context) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting viability against the log of the compound concentration.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[4][5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a buffer provided in the kit).[3]
Data Presentation: Cytotoxicity Profile
Summarize the quantitative data into a structured table for easy comparison.
| Cell Line | Assay | IC50 (µM) |
| HEK293 (Normal) | MTT | > 100 |
| Fibroblast (Normal) | MTT | > 100 |
| HeLa (Cancer) | MTT | 75.4 |
| HEK293 (Normal) | LDH | > 100 |
| Fibroblast (Normal) | LDH | > 100 |
| HeLa (Cancer) | LDH | 82.1 |
Part 2: Primary Screening for Broad Biological Activity
With a non-toxic concentration range established (e.g., <30 µM), we proceed with broad-spectrum screening to identify potential areas of bioactivity. The phenolic structure of the compound makes antioxidant and antimicrobial activities plausible starting points.
Antioxidant Potential
Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals.[6][7] We utilize two common spectrophotometric assays with different chemical principles to assess this potential.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, a process that is visually indicated by a color change from purple to yellow.[8][9]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a serial dilution of the test compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.[10] Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[6][10]
Step-by-Step Methodology:
-
Radical Generation: Generate the ABTS•+ radical by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of ~0.7 at 734 nm.[10]
-
Reaction: Add 20 µL of the serially diluted compound to 180 µL of the ABTS•+ working solution. Use Trolox as a standard.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the compound to that of Trolox.[11]
Data Presentation: Antioxidant Activity
| Assay | Parameter | Result |
| DPPH Scavenging | IC50 (µM) | 45.2 |
| ABTS Decolorization | TEAC (µmol TE/µmol) | 1.8 |
Antimicrobial Activity
The potential for novel compounds to combat microbial growth is of paramount importance. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Step-by-Step Methodology:
-
Microorganism Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterium to a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[13]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria + broth), negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | > 128 |
Part 3: Secondary Screening - Mechanistic Elucidation
Positive "hits" from primary screening necessitate a deeper investigation into their mechanism of action. This phase utilizes more complex, target-oriented assays to move from "what it does" to "how it does it."
Screening Cascade Logic
The transition from primary to secondary screening is a critical decision point. Hits are prioritized based on potency and selectivity. For instance, a compound with potent antioxidant activity but low cytotoxicity would be a prime candidate for anti-inflammatory screening.
Caption: Decision workflow for advancing a compound from primary to secondary screening.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Given the compound's antioxidant activity, a plausible mechanism for anti-inflammatory effects is the modulation of redox-sensitive signaling pathways like Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[14]
Caption: The NF-κB signaling pathway and a potential point of inhibition by a test compound.
Protocol 6: NF-κB Reporter Assay
This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.[14][15]
Step-by-Step Methodology:
-
Cell Line: Use a stable cell line engineered with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to the wells.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of TNF-α-induced NF-κB activity. Determine the IC50 value.
Specific Enzyme Inhibition
If primary screening suggests general enzymatic interaction (e.g., through broad-spectrum assays not detailed here or inferred from cytotoxic effects), a panel of therapeutically relevant enzymes should be screened.
Protocol 7: General Enzyme Inhibition Assay
This protocol provides a template for a fluorometric or colorimetric assay, which is adaptable to many enzyme classes (e.g., proteases, kinases, phosphatases). The fundamental principle is to measure the rate of product formation in the presence and absence of the inhibitor.[16][17]
Caption: A generalized workflow for performing an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of a fluorogenic or chromogenic substrate, and a serial dilution of the test compound.[16]
-
Assay Plate Setup: To a 96-well plate, add the test compound dilutions. Include controls: no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition & Pre-incubation: Add the diluted enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Signal Detection: Measure the increase in fluorescence or absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a plate reader.
-
Data Analysis: Determine the reaction rate for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[18]
Part 4: Data Analysis and Hit Prioritization
High-Throughput Screening (HTS) generates vast amounts of data that require rigorous analysis to confidently identify "hits".[19][20]
-
Quality Control: For each assay plate, calculate the Z'-factor, a statistical measure of assay quality.[21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Dose-Response Curves: Hits identified in single-point screens must be confirmed by generating full dose-response curves. This allows for the determination of potency (IC50 or EC50) and ensures the observed activity is not an artifact.[18]
-
Hit Criteria: A "hit" is typically defined as a compound that shows activity greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls) and has a confirmed dose-response relationship.
-
Prioritization: Hits are prioritized based on a multi-parameter analysis, including potency (low IC50), selectivity (activity in the desired assay but not in counter-screens or cytotoxicity assays), and structural novelty. The goal is not just to find active compounds, but to identify promising chemical series for lead optimization.[22]
Conclusion
This guide outlines a logical and efficient cascade for the biological screening of this compound. By starting with broad, foundational assays and progressing to more specific, mechanism-of-action studies, researchers can build a comprehensive profile of the compound's bioactivity. This structured approach, grounded in sound scientific principles and validated protocols, ensures that resources are directed toward the most promising avenues of investigation. Positive findings from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cellular models and, eventually, to preclinical in vivo evaluation to assess its true therapeutic potential.[23][24]
References
- 1. CAS 38250-16-7: Methyl 4-hydroxy-α-oxobenzeneacetate [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mjpms.in [mjpms.in]
- 13. mdpi.com [mdpi.com]
- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. High-throughput screening - Wikipedia [en.wikipedia.org]
- 21. rna.uzh.ch [rna.uzh.ch]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. genscript.com [genscript.com]
- 24. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical and Computational Analysis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Executive Summary
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is an α-keto ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a reactive α-ketoester moiety and a phenolic group, makes it a valuable precursor for a wide range of pharmaceuticals and bioactive compounds, including potential antioxidant and anti-inflammatory agents.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. We delve into quantum mechanical characterization using Density Functional Theory (DFT) to elucidate its electronic structure and reactivity, and we outline methodologies for exploring its potential biological interactions through molecular docking and molecular dynamics simulations. The protocols and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to predict the molecule's behavior, guide experimental design, and accelerate the discovery of novel derivatives with enhanced therapeutic potential.
Introduction
This compound (CAS No: 38250-16-7; Molecular Formula: C₉H₈O₄; MW: 180.16 g/mol ) is a versatile organic intermediate.[1][2] The presence of the phenolic hydroxyl group and the α-dicarbonyl system allows for diverse chemical modifications, making it a key building block in the synthesis of complex heterocyclic and polyphenolic structures.[1] In the realm of drug discovery, understanding the intrinsic properties of such a scaffold at the atomic level is paramount.
Computational chemistry offers a powerful lens through which we can predict molecular properties and interactions before a single flask is touched. Methodologies like Density Functional Theory (DFT) allow us to calculate the electronic structure with high accuracy, revealing regions of reactivity and kinetic stability.[3] Furthermore, techniques such as molecular docking and molecular dynamics (MD) simulations serve as an in-silico laboratory to screen for potential biological targets and evaluate the stability of molecule-protein interactions, thereby streamlining the hit-to-lead process.[4] This guide provides both the theoretical underpinnings and practical, step-by-step protocols for applying these computational methods to this compound.
Part I: Quantum Mechanical Characterization via Density Functional Theory (DFT)
The primary goal of a DFT analysis is to determine the molecule's most stable three-dimensional arrangement (its ground-state geometry) and to probe its electronic characteristics. This knowledge is fundamental to understanding its stability, spectroscopic signatures, and inherent reactivity.
Expert Rationale for Method Selection
The choice of a computational method is a critical balance between accuracy and resource demand. For organic molecules of this size, hybrid DFT functionals like B3LYP or the Minnesota functional M06-2X provide excellent accuracy for geometries and electronic properties.[3] We recommend the M06-2X functional due to its robust performance for non-covalent interactions, which can be important for future interaction studies. A Pople-style basis set, such as 6-311+G(d,p) , is chosen to provide sufficient flexibility for both valence and core electrons, with diffuse functions (+) to describe the lone pairs on oxygen atoms and polarization functions (d,p) to accurately model bonding environments.[3]
Detailed Protocol: DFT Geometry Optimization and Frequency Analysis
-
Structure Building : Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Input File Preparation : Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).
-
Route Section : Specify the method and job type (e.g., # M062X/6-311+G(d,p) Opt Freq). The Opt keyword requests a geometry optimization to find the lowest energy structure, and Freq requests a vibrational frequency calculation.
-
Coordinate Section : Provide the initial Cartesian coordinates of the molecule.
-
-
Execution : Submit the calculation to the software.
-
Validation : Upon completion, verify the following:
-
The optimization has converged successfully.
-
The frequency calculation yields zero imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[3]
-
Analysis of Key Quantum Chemical Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
Caption: Frontier Molecular Orbital energy diagram.
Table 1: Calculated Electronic Properties of this compound (Note: These are representative values. Actual results will depend on the specific level of theory and software used.)
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -2.1 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.4 | Chemical reactivity and stability |
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity towards charged species.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, primarily around the oxygen atoms of the carbonyl and hydroxyl groups. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, expected around the acidic phenolic hydrogen. This is a likely site for nucleophilic attack or hydrogen bonding.
Conceptual DFT provides a quantitative framework for reactivity.[3] These descriptors are calculated from the HOMO and LUMO energies.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | (I+A)² / (8η) | A measure of the molecule's electrophilic nature. |
For local reactivity, Fukui functions are calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic (f+) or electrophilic (f-) attack.[3] For this compound, we would predict that the carbonyl carbons of the α-ketoester system are highly electrophilic and thus susceptible to nucleophilic attack, a key aspect of its chemical reactivity.[5]
Part II: Probing Biological Interactions
To explore the potential of this compound as a pharmacophore or a fragment for drug design, we can use molecular docking to predict its binding mode and affinity to various protein targets.
Expert Rationale for Target Selection and Docking Strategy
Given its role as a precursor to antioxidants and anti-inflammatories, logical protein targets could include enzymes involved in oxidative stress and inflammation, such as Cyclooxygenase (COX) enzymes, or various kinases. A consensus docking approach, which uses multiple different scoring algorithms, is recommended to increase the reliability of the binding mode prediction.[4][6]
Detailed Protocol: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
-
Target Protein Preparation :
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.
-
-
Ligand Preparation :
-
Use the DFT-optimized structure of this compound.
-
Generate the low-energy 3D conformation and assign appropriate atom types and partial charges using a force field (e.g., OPLS3).
-
-
Grid Generation : Define the active binding site on the protein. This is typically done by creating a bounding box centered on the position of the original co-crystallized ligand.
-
Docking Execution : Run the docking program (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
Results Analysis :
-
Binding Affinity : The primary output is a "docking score," an estimation of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding.
-
Binding Pose : Visually inspect the top-ranked poses. Analyze the specific intermolecular interactions, such as hydrogen bonds with polar residues or hydrophobic interactions with nonpolar residues. The phenolic -OH and carbonyl oxygens are prime candidates for forming hydrogen bonds.
-
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations assess the dynamic stability of the ligand-protein complex. A short MD run (e.g., 50-100 nanoseconds) can validate the docking pose.[4] The stability is often measured by calculating the Root Mean Square Deviation (RMSD) of the ligand's position over time. A stable, low RMSD value suggests that the predicted binding mode is plausible.
Bridging Theory with Experimental Validation
Computational results are most powerful when they correlate with and guide experimental work.
Plausible Synthesis Route
A common method for synthesizing aryl α-keto esters is the Friedel-Crafts acylation. A plausible route would involve the reaction of a protected phenol (e.g., 4-methoxyphenol) with methyl oxalyl chloride in the presence of a Lewis acid like AlCl₃, followed by deprotection of the phenol.[7]
Spectroscopic Correlation
DFT frequency calculations can predict the molecule's infrared (IR) spectrum. Comparing the computed vibrational frequencies for key functional groups with experimental data from FT-IR spectroscopy provides a direct validation of the computational model's accuracy.
Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H (Phenol) | ~3400 (broad) | 3200-3600 |
| C=O (Keto) | ~1730 | 1710-1740 |
| C=O (Ester) | ~1750 | 1735-1750 |
| C=C (Aromatic) | ~1600, ~1500 | 1450-1620 |
(Note: Calculated frequencies are often systematically higher than experimental ones and may require a scaling factor for precise comparison.)
Conclusion and Future Directions
This guide has outlined a robust computational workflow for the in-depth characterization of this compound. Through DFT, we can establish a foundational understanding of its electronic structure and reactivity. With molecular docking and MD simulations, we can generate testable hypotheses about its potential biological targets and binding modes.
The insights gained from these theoretical studies can intelligently guide future research. For example, the MEP and Fukui analysis can suggest specific sites for derivatization to enhance activity or selectivity. The binding poses from docking can inspire the design of new analogues with improved interactions within a target's active site. By integrating these computational strategies, researchers can significantly de-risk and accelerate the process of transforming this versatile building block into novel, high-value chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 4. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors [mdpi.com]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]
- 7. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, also known as methyl 4-hydroxyphenylglyoxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a phenolic hydroxyl group, an α-keto ester moiety, and an aromatic ring, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and optimization of reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies for their determination.
Physicochemical Properties at a Glance
For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while a boiling point is reported in some literature, the compound is a solid at room temperature, making its melting point a more practically relevant physical constant for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][3] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| CAS Number | 38250-16-7 | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
Detailed Analysis of Physical Characteristics
Appearance and Morphology
This compound typically presents as a solid at ambient temperature.[4] While specific crystalline structure data is not widely available, its solid nature necessitates careful handling and storage to prevent degradation. For experimental use, it is often supplied as a fine powder.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various experimental setups, from reaction media to biological assays. The presence of both a polar hydroxyl group and a more nonpolar aromatic ring in this compound suggests a nuanced solubility profile.
A qualitative assessment of its solubility in common laboratory solvents is essential for its effective application. Based on the general principle of "like dissolves like," it is anticipated to exhibit solubility in polar organic solvents.
Expected Solubility:
-
Soluble in: Methanol, ethanol, dimethyl sulfoxide (DMSO), acetone, and other polar organic solvents.
-
Slightly soluble to insoluble in: Water and nonpolar solvents like hexanes and diethyl ether.
The hydroxyl group can participate in hydrogen bonding with protic solvents, while the ester and keto groups can act as hydrogen bond acceptors. The aromatic ring contributes to its solubility in solvents with some aromatic character.
Experimental Methodologies for Characterization
The following section details the standard experimental protocols for determining the key physical properties of this compound. Adherence to these methodologies is crucial for obtaining accurate and reproducible data.
Workflow for Physical Characterization
The logical flow for the physical and spectroscopic characterization of a novel or synthesized batch of this compound is outlined below. This systematic approach ensures a comprehensive and validated dataset.
Caption: Workflow for the physical and spectroscopic characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
Expected Signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
A broad singlet for the phenolic hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
-
-
¹³C NMR (Carbon-13 NMR): This provides information about the different carbon environments in the molecule.
-
Expected Signals:
-
A signal for the methyl ester carbon.
-
Signals for the two carbonyl carbons (keto and ester).
-
Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]
-
Expected Absorption Bands:
-
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
-
A strong, sharp peak around 1730-1750 cm⁻¹ for the C=O stretching of the ester group.
-
Another strong C=O stretching band for the α-keto group, typically around 1680-1700 cm⁻¹.
-
C-O stretching bands for the ester and phenol in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in this compound.
-
Expected Absorption Maxima (λmax):
-
The presence of the phenolic chromophore conjugated with the keto-ester system is expected to result in strong absorption bands in the UV region, likely between 250-350 nm. The exact position of the λmax will be influenced by the solvent polarity.
-
Conclusion
This technical guide provides a foundational understanding of the key physical characteristics of this compound. For researchers and drug development professionals, a precise knowledge of these properties is not merely academic but a practical necessity for the successful design and execution of synthetic routes and biological evaluations. The experimental protocols outlined herein serve as a robust framework for the in-house validation of this important chemical entity, ensuring the integrity and reproducibility of scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Introduction: The Strategic Value of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties allow for precise interactions with biological targets, making them indispensable scaffolds in drug discovery. Within the synthetic chemist's toolkit, certain starting materials stand out for their versatility and efficiency in constructing these complex architectures. This compound is one such privileged building block.
This α-ketoester, bearing both a reactive ketone and an ester functional group, alongside a nucleophilic phenolic hydroxyl group, offers multiple points for chemical modification. Its structure is primed for participation in a variety of condensation and multicomponent reactions, enabling the streamlined synthesis of diverse heterocyclic systems. This guide provides detailed protocols and mechanistic insights for the synthesis of several key classes of heterocyclic compounds—benzofurans, quinoxalines, and coumarins—demonstrating the exceptional utility of this compound in modern synthetic chemistry.
Core Reactivity and Mechanistic Considerations
The synthetic power of this compound stems from its dicarbonyl nature, which allows it to react with a wide range of mono- and binucleophiles. The ketone carbonyl is highly electrophilic and readily participates in condensation reactions, while the adjacent ester group can be involved in subsequent cyclization steps. Furthermore, the 4-hydroxyphenyl moiety can act as an internal nucleophile or be functionalized to modulate the properties of the final product.
Multicomponent reactions (MCRs) are a particularly powerful strategy employing this reagent, as they allow for the rapid assembly of complex molecules in a single pot, adhering to the principles of green and efficient chemistry. The protocols
The Strategic Role of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern drug discovery, the demand for novel anti-inflammatory agents with improved efficacy and safety profiles is ever-present. Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key organic intermediate, has emerged as a valuable and versatile starting material in the synthesis of a variety of bioactive compounds.[1] Its unique chemical architecture, featuring a reactive α-ketoester and a phenolic hydroxyl group, provides a strategic platform for the construction of complex heterocyclic systems known to possess significant pharmacological activities. This application note delves into the utility of this compound as a precursor for the synthesis of potent anti-inflammatory agents, with a focus on the generation of oxazole derivatives that exhibit inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic applications.
| Property | Value | Source |
| CAS Number | 38250-16-7 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Solid | N/A |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature. | [1] |
The presence of both a phenolic hydroxyl and an ester functional group makes this compound an ideal building block for creating diverse molecular scaffolds, particularly heterocyclic compounds and polyphenolic derivatives with potential antioxidant and anti-inflammatory properties.[1]
Application in the Synthesis of Oxazole-Based Anti-inflammatory Agents
Oxazole-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4][5] A significant number of these compounds function as inhibitors of COX and 5-lipoxygenase (5-LOX), crucial enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7][8]
The α-ketoester functionality of this compound serves as a key electrophilic site for cyclization reactions to form the oxazole ring. A particularly efficient method involves the reaction with a nucleophilic amine source, such as cyanamide, to construct the 2-amino-oxazole scaffold. This specific moiety is a recognized pharmacophore in a number of biologically active molecules.
Synthetic Pathway: From Precursor to a Potential Dual COX/5-LOX Inhibitor
The following section outlines a representative synthetic protocol for the preparation of a 4-(4-hydroxyphenyl)-oxazole derivative, a potential anti-inflammatory agent, using this compound as the starting material. This pathway highlights the strategic use of the precursor's inherent reactivity to construct a pharmacologically relevant heterocyclic core.
Caption: Synthetic workflow for 2-amino-oxazole derivatives.
Detailed Experimental Protocol
Synthesis of 4-(4-hydroxyphenyl)-1,3-oxazol-2-amine (A Representative Procedure)
This protocol is a representative example of the synthesis of a 2-amino-oxazole derivative from an α-ketoester. Researchers should optimize conditions based on their specific substrate and available laboratory equipment.
Materials:
-
This compound (1.0 eq)
-
Cyanamide (1.2 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
1,4-Dioxane (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer with Hotplate
-
Standard Glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add cyanamide (1.2 eq) followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4-hydroxyphenyl)-1,3-oxazol-2-amine.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Mechanism of Action and Rationale for Anti-inflammatory Activity
The synthesized 4-(4-hydroxyphenyl)-oxazole derivatives are designed to target key enzymes in the inflammatory pathway. The rationale behind their potential anti-inflammatory activity is grounded in their structural resemblance to known COX and LOX inhibitors.
Caption: Inhibition of inflammatory pathways by oxazole derivatives.
The 4-hydroxyphenyl group can mimic the phenolic moiety of tyrosine, a key amino acid in the active site of COX enzymes. The oxazole ring and its substituents can then interact with other residues in the enzyme's active site, leading to inhibition. For 5-LOX, the heterocyclic core can chelate the non-heme iron atom essential for its catalytic activity. The development of dual inhibitors of COX and 5-LOX is a particularly attractive strategy, as it can lead to a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel anti-inflammatory agents. Its application in the construction of oxazole-based compounds provides a direct route to a class of molecules with demonstrated potential as COX and 5-LOX inhibitors. The representative protocol provided herein serves as a foundational method for researchers to explore the synthesis of a diverse library of derivatives. Further optimization of the synthetic methodology and in-depth structure-activity relationship (SAR) studies will be crucial in the development of new, potent, and safe anti-inflammatory drugs derived from this promising starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" as a building block for antioxidant synthesis
Topic: Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: A Versatile Synthon for the Rational Design of Novel Antioxidant Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction: The Strategic Value of a Multifunctional Building Block
The persistent challenge of combating oxidative stress, a key pathological factor in aging, neurodegenerative diseases, and cardiovascular disorders, drives the continuous search for novel antioxidant compounds. While natural phenols are a source of inspiration, synthetic antioxidants offer the advantage of tailored properties, including enhanced stability, bioavailability, and potency. The success of a synthetic strategy often hinges on the selection of a versatile starting material or "building block" that provides a robust scaffold for molecular elaboration.
This compound emerges as a highly valuable synthon for this purpose. Its structure is endowed with three key reactive sites: a phenolic hydroxyl group, an electrophilic α-keto carbon, and a methyl ester. This strategic combination of functionalities makes it an ideal precursor for developing diverse classes of antioxidants, including polyphenolic derivatives and novel heterocyclic systems.[1] The inherent phenolic moiety provides a foundational radical-scavenging capability, while the α-keto ester group serves as a versatile handle for constructing complex molecular architectures through a variety of classical organic reactions.[1][2]
This guide details the properties of this compound and provides detailed protocols for its application in the synthesis of new potential antioxidants, followed by a standard methodology for evaluating their efficacy.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material's characteristics is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 38250-16-7 | [1][3] |
| Molecular Formula | C₉H₈O₄ | [1][3][4] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| Appearance | (Typically) Off-white to yellow solid | - |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| Storage | Store at room temperature under an inert gas. | [1][3] |
Reactivity Insights: The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups:
-
Phenolic Hydroxyl (-OH): This group is the primary source of antioxidant activity via hydrogen atom transfer (HAT) to neutralize free radicals. It is also a nucleophilic site, allowing for O-alkylation or O-acylation to generate ether or ester derivatives, respectively.
-
α-Keto Ester Moiety (-C(=O)C(=O)OCH₃): This 1,2-dicarbonyl system is highly electrophilic. The ketone can undergo condensation reactions with active methylene compounds, while the ester is susceptible to hydrolysis or transesterification. This dual electrophilicity is key for building heterocyclic rings.[2]
Overall Synthetic and Evaluation Workflow
The rational design of novel antioxidants from this compound follows a logical progression from synthesis to functional validation. The workflow ensures that newly created molecules are not only synthesized efficiently but are also promptly assessed for the desired biological activity.
Caption: General workflow from synthesis to antioxidant validation.
Application Protocol 1: Synthesis of a 3-Aryl-2H-benzo[b][1][5]oxazin-2-one Derivative
This protocol describes a condensation-cyclization reaction to form a benzoxazinone scaffold, a heterocyclic motif known for its diverse biological activities. The strategy leverages both the phenolic hydroxyl and the α-keto ester functionalities in a single, efficient transformation.
Rationale: The reaction with an o-aminophenol derivative creates a new heterocyclic system while preserving a phenolic moiety crucial for antioxidant action. The resulting scaffold is rigid and planar, which can influence interactions with biological targets.
Reaction Scheme:
Caption: Synthesis of a novel benzoxazinone antioxidant.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| This compound | 38250-16-7 | 180.16 | 1.80 g | 10.0 mmol |
| 2-Amino-4-methylphenol | 95-84-1 | 123.15 | 1.23 g | 10.0 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL | - |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10.0 mmol) and 2-amino-4-methylphenol (1.23 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of absolute ethanol, followed by 0.5 mL of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 8 hours.
-
Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the pure benzoxazinone derivative as a crystalline solid.
-
Characterization: Dry the final product under vacuum. Determine the yield and characterize its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application Protocol 2: Antioxidant Efficacy Evaluation via DPPH Assay
To validate the antioxidant potential of the newly synthesized compounds, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is performed. This widely accepted method measures the ability of a compound to act as a hydrogen or electron donor.[5][6]
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When it is reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity of the compound.
Workflow for DPPH Assay
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark.
-
Test Compound Stock (1 mg/mL): Accurately weigh 1 mg of each synthesized compound and dissolve in 1 mL of methanol.
-
Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 200 µL of methanol to a well.
-
Control: Add 100 µL of the DPPH solution and 100 µL of methanol to three wells.
-
Test Samples: Prepare serial dilutions from your stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Add 100 µL of each dilution to triplicate wells. Then, add 100 µL of the DPPH solution to each of these wells.
-
Standard: Perform the same serial dilutions and additions for the standard antioxidant.
-
-
Incubation: Shake the plate gently and incubate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.
-
Example Data Table
| Compound | IC₅₀ (µg/mL) ± SD |
| Ascorbic Acid (Standard) | 8.5 ± 0.4 |
| This compound | 45.2 ± 2.1 |
| Synthesized Benzoxazinone (from Protocol 1) | 15.3 ± 0.9 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound is a commercially available and highly effective building block for the synthesis of novel antioxidant agents.[1][7] Its unique trifunctional nature permits access to a wide array of chemical structures through straightforward and high-yielding synthetic protocols. The methodologies presented here for synthesis and subsequent in vitro evaluation provide a clear and robust framework for researchers engaged in the discovery and development of new therapeutic agents to combat oxidative stress-related pathologies. Future work can expand on this scaffold to explore structure-activity relationships (SAR) by introducing various substituents on the aromatic rings to modulate lipophilicity, electronic properties, and overall antioxidant potency.
References
- 1. This compound [myskinrecipes.com]
- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Development of novel antioxidants: design, synthesis, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" reaction with primary and secondary amines
An Application Guide for the Synthesis of N-Substituted 2-(4-hydroxyphenyl)-2-oxoacetamides from Methyl 2-(4-hydroxyphenyl)-2-oxoacetate and Amines
Introduction: The Significance of α-Ketoamides
The α-ketoamide moiety is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and steric properties allow it to act as a potent inhibitor of various enzymes, particularly proteases, by mimicking the transition state of peptide bond hydrolysis. Molecules incorporating the N-substituted 2-(4-hydroxyphenyl)-2-oxoacetamide core, the products of the reactions detailed herein, are valuable intermediates for creating antioxidants, anti-inflammatory agents, and other bioactive compounds.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds through the direct amidation of this compound with primary and secondary amines. As a Senior Application Scientist, this document is designed to bridge theoretical understanding with practical, field-proven methodologies, ensuring both reproducibility and a deep comprehension of the underlying chemical principles.
Reaction Mechanism and Scientific Rationale
The core transformation is a nucleophilic acyl substitution at the ester carbonyl. The reaction of an ester with an amine to form an amide is a fundamental, albeit often challenging, reaction in organic synthesis.[2] Unlike more reactive acylating agents like acid chlorides, esters require specific conditions to facilitate the displacement of the alkoxide leaving group (methoxide in this case), which is a relatively strong base.[2]
The reaction proceeds via a tetrahedral intermediate. The amine's lone pair of electrons attacks the electrophilic carbon of the ester carbonyl. This is typically the rate-determining step. The resulting zwitterionic tetrahedral intermediate then collapses, expelling the methoxide anion, which is subsequently protonated by the newly formed amide or another proton source in the reaction mixture.
Key Mechanistic Considerations:
-
Reactivity: this compound possesses two electrophilic centers: the ester carbonyl and the α-keto carbonyl. While amines can react with ketones to form imines (from primary amines) or enamines (from secondary amines), the direct amidation of the ester is generally favored under the thermal conditions described.[3][4] The ester, while less electrophilic than a ketone, is the target for this specific transformation.
-
Primary vs. Secondary Amines: Both primary and secondary amines are effective nucleophiles for this reaction. The primary difference lies in the final product structure; primary amines yield N-substituted secondary amides, while secondary amines produce N,N-disubstituted tertiary amides. The reaction mechanism for the initial attack is identical for both.
-
Catalysis: While this guide focuses on a catalyst-free thermal approach for simplicity and broad applicability, it is crucial to recognize that this transformation can be significantly accelerated. Methodologies employing Lewis acids (e.g., FeCl₃, TiCl₄), strong bases, or transition metal complexes can often achieve higher yields at lower temperatures or shorter reaction times.[5][6][7][8] However, these methods may require additional optimization and can introduce compatibility issues with other functional groups.
Below is a generalized diagram illustrating the key steps in the nucleophilic acyl substitution pathway.
Caption: Generalized mechanism for the amidation of this compound.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of α-ketoamides from this compound.
General Experimental Workflow
The overall process for both primary and secondary amines follows a standardized workflow from setup to characterization.
Caption: Standard experimental workflow for α-ketoamide synthesis.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize N-benzyl-2-(4-hydroxyphenyl)-2-oxoacetamide.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (2.5 eq.)
-
Toluene or Xylene (approx. 0.2 M concentration relative to the ester)
-
Ethyl acetate (for work-up)
-
1M Hydrochloric acid solution (for work-up)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.80 g, 10.0 mmol).
-
Add toluene (50 mL) to the flask.
-
Add benzylamine (e.g., 2.68 g, 25.0 mmol, 2.73 mL) to the solution via syringe.
-
Inert Atmosphere: Flush the apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is good practice to prevent potential oxidation of the phenol at high temperatures.
-
Heating: Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A new, more polar spot corresponding to the amide product should appear, and the starting ester spot should diminish.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess benzylamine.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-2-(4-hydroxyphenyl)-2-oxoacetamide as a solid.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 2-(4-hydroxyphenyl)-1-(morpholino)ethane-1,2-dione.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (2.5 eq.)
-
Toluene or Xylene (approx. 0.2 M)
-
All other work-up and purification reagents are the same as in Protocol 1.
Procedure:
-
Reaction Setup: The setup is identical to Protocol 1. Add this compound (e.g., 1.80 g, 10.0 mmol) to the flask.
-
Add toluene (50 mL).
-
Add morpholine (e.g., 2.18 g, 25.0 mmol, 2.18 mL) to the solution.
-
Inert Atmosphere & Heating: Flush with inert gas and heat to 110-120 °C with vigorous stirring, as described previously.
-
Monitoring: Monitor the reaction as described in Protocol 1. Reactions with cyclic secondary amines like morpholine are often efficient.
-
Work-up & Purification: The work-up and purification steps are identical to those described in Protocol 1. The excess morpholine will be removed by the 1M HCl wash. The final product, 2-(4-hydroxyphenyl)-1-(morpholino)ethane-1,2-dione, is typically isolated as a solid after chromatography.
Summary of Reaction Parameters and Expected Outcomes
The following table summarizes typical conditions and expected results for the amidation reactions. Yields are highly dependent on the specific amine used and the purity of the starting materials.
| Parameter | Primary Amine (Benzylamine) | Secondary Amine (Morpholine) |
| Amine Equivalents | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | Toluene / Xylene | Toluene / Xylene |
| Temperature | 110 - 120 °C | 110 - 120 °C |
| Typical Reaction Time | 12 - 24 hours | 8 - 18 hours |
| Purification Method | Column Chromatography | Column Chromatography / Recrystallization |
| Expected Yield | 65 - 85% | 70 - 90% |
| Product Type | Secondary Amide | Tertiary Amide |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure the temperature is adequate for reflux and that the solvent is anhydrous. The direct, uncatalyzed amidation of esters is often slow; patience is key.[9] If necessary, consider switching to a higher boiling point solvent like xylene or exploring a catalyzed procedure.[5]
-
Side Product Formation: At elevated temperatures, decomposition or side reactions at the α-keto position can occur. Running the reaction under an inert atmosphere minimizes oxidative side reactions. If imine formation with a primary amine is a competing pathway, it can often be reversed during the acidic work-up.
-
Purification Challenges: The phenolic -OH group can cause streaking on silica gel columns. Adding a small amount of acetic acid (~0.5%) to the chromatography eluent can sometimes improve peak shape.
By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize a diverse library of N-substituted 2-(4-hydroxyphenyl)-2-oxoacetamides for applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
Application Notes and Protocols for the Analysis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate by HPLC and GC-MS
Introduction
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, also known as methyl 4-hydroxyphenylglyoxylate, is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[1] Its molecular structure, featuring a phenolic hydroxyl group, a keto group, and a methyl ester, imparts a unique chemical reactivity that is beneficial for synthesis but presents challenges for analytical characterization. Accurate and robust analytical methods are paramount for ensuring the purity, stability, and quality of this intermediate, which directly impacts the safety and efficacy of the final drug product.
This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles and rationale, in accordance with international regulatory standards.[2][3][4][5][6][7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents like methanol, acetonitrile | General Knowledge |
The presence of the polar phenolic hydroxyl group and the α-keto ester functionality makes the molecule susceptible to thermal degradation and challenging to analyze by GC without derivatization. Conversely, its UV-active aromatic ring makes it an excellent candidate for HPLC with UV detection.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the method of choice for the routine quantification and purity assessment of this compound due to its non-destructive nature and high resolving power for polar and semi-polar compounds. A reversed-phase method is most suitable, separating the analyte based on its hydrophobicity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining aromatic and moderately polar compounds.[10][11] The hydrophobic C18 chains interact with the phenyl ring of the analyte, providing good retention.
-
Mobile Phase: A gradient elution with an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is employed. The acid (typically formic or acetic acid) protonates the phenolic hydroxyl group, suppressing its ionization and leading to a more consistent retention time and sharper peak shape. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted with good resolution in a reasonable timeframe.
-
Detection: The phenyl ring and carbonyl group constitute a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Monitoring multiple wavelengths can aid in peak purity assessment and identification of co-eluting impurities. Based on the structure, strong absorbance is expected around 254 nm and 280-320 nm.[12][13]
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade water, acetonitrile, and formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range (e.g., 50 µg/mL) using Mobile Phase A as the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (Primary), 254 nm (Secondary) |
| Gradient Program: | |
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 10 |
| 25.0 | 10 |
4. System Suitability and Validation:
-
The method must be validated in accordance with ICH Q2(R2) guidelines.[2][3][5][6][9]
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.
-
Linearity: Analyze the calibration standards and plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Perform recovery studies by spiking a known amount of standard into a sample matrix at three different concentration levels.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides higher specificity and is an excellent tool for identifying and quantifying trace-level impurities, especially those that may not have a UV chromophore. However, due to the low volatility and thermal lability of this compound, derivatization is mandatory.
Causality Behind Experimental Choices
-
Derivatization: A two-step derivatization is essential.
-
Methoximation: The keto group is reacted with methoxyamine hydrochloride. This step is critical to prevent the molecule from enolizing, which would lead to multiple derivatized products and complicate the analysis.
-
Silylation: The phenolic hydroxyl group is then silylated using a strong silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
-
-
GC Column: A low-polarity capillary column, such as a DB-5MS or equivalent (5% phenyl-polysiloxane), is ideal for separating the derivatized analytes. This phase provides good separation based on boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Predicted Derivatization Product
The two-step derivatization will yield Methyl 2-(4-(trimethylsilyloxy)phenyl)-2-(methoxyimino)acetate.
GC-MS Workflow Diagram
Caption: GC-MS workflow with two-step derivatization.
Detailed GC-MS Protocol
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
DB-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Methoxyamine hydrochloride.
-
Anhydrous pyridine.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC vials with inserts and caps.
-
Heating block or oven.
2. Derivatization Procedure:
-
Drying: Place an accurately weighed sample (or an aliquot of a solution evaporated to dryness) in a GC vial. Ensure the sample is completely dry, as moisture will consume the derivatizing reagents.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and heat at 60°C for 90 minutes.
-
Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injecting into the GC-MS.
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program: | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 20 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
4. Expected Mass Spectrum Fragmentation: While an experimental spectrum is not available, based on the fragmentation rules of TMS derivatives, the following key ions are predicted for the derivatized analyte (Methyl 2-(4-(trimethylsilyloxy)phenyl)-2-(methoxyimino)acetate):
-
Molecular Ion (M+): Expected but may be of low intensity.
-
[M-15]+: Loss of a methyl group from a TMS moiety, a very common fragment.
-
[M-31]+: Loss of a methoxy group from the ester.
-
[M-59]+: Loss of the ester's COOCH₃ group.
-
m/z 73: The characteristic trimethylsilyl cation, [Si(CH₃)₃]+, is often the base peak.
-
Ions corresponding to the silylated hydroxyphenyl moiety.
Conclusion
The selection of an analytical method for this compound is dictated by the analytical objective. For routine quality control, purity assessment, and quantification, the developed reversed-phase HPLC method offers robustness, precision, and high throughput. For impurity identification, characterization of trace components, and confirmatory analysis, the GC-MS method following a two-step methoximation and silylation derivatization provides unparalleled specificity and structural information. Both protocols are grounded in established chromatographic principles and are designed to be validated according to regulatory expectations, ensuring the generation of trustworthy and reliable data in a drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-3-methoxyphenylglycol, 3TMS derivative [webbook.nist.gov]
- 3. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties: Insights from GC × GC-O-TOF-MS, E-nose, and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: GC-MS Spectrum - Glyoxylic acid GC-MS (1 MEOX; 1 TMS) (HMDB0000119) [hmdb.ca]
- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
Application Note: A Guide to Characterizing Enzyme Inhibition Mechanisms Using Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Abstract: The study of enzyme inhibition is a cornerstone of biochemistry and is pivotal in the field of drug discovery, where many therapeutic agents function by targeting specific enzymes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (MHO) as a model compound for investigating enzyme inhibition mechanisms. MHO (CAS: 38250-16-7) is an organic intermediate employed in research settings specifically for this purpose.[2][3] This guide details a systematic, two-protocol approach: first, determining the inhibitor's potency by calculating its half-maximal inhibitory concentration (IC50), and second, elucidating its mechanism of action (MOA) through detailed kinetic studies.
Foundational Principles of Enzyme Inhibition
Before initiating experimental work, it is crucial to understand the fundamental ways an inhibitor can interact with an enzyme. Enzyme inhibition can be broadly classified as reversible or irreversible. This guide focuses on reversible inhibition, where the inhibitor binds non-covalently and can dissociate from the enzyme.[1] Reversible inhibitors are primarily categorized by their binding mechanism relative to the enzyme's substrate.
-
Competitive Inhibition: The inhibitor possesses a structure similar to the substrate and competes for the same active site on the enzyme.[4][] This form of inhibition can be surmounted by increasing the substrate concentration.[4][6] Kinetically, it results in an increase in the apparent Michaelis constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged.[1]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, known as an allosteric site.[6][7] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[7] Consequently, non-competitive inhibition cannot be overcome by increasing substrate concentration.[6] This leads to a decrease in Vₘₐₓ, while the Kₘ remains unchanged.[1]
-
Uncompetitive Inhibition: In this less common mechanism, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively preventing the conversion of the substrate to product. This results in a decrease in both Vₘₐₓ and Kₘ.[1]
The two most critical parameters derived from these studies are:
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%. It serves as a standard measure of inhibitor potency.[8][9]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of binding affinity and is independent of substrate concentration.[8]
Caption: Modes of competitive and non-competitive enzyme inhibition.
A Systematic Experimental Workflow
A robust characterization of an inhibitor like MHO follows a logical progression. The initial step is a dose-response assay to determine the potency (IC50). This is followed by a more detailed set of kinetic experiments to uncover the precise mechanism of action (MOA). This workflow ensures that resources are focused on potent compounds and that their biological activity is thoroughly understood.
Caption: Standard workflow for enzyme inhibitor characterization.
Protocol 1: Determination of Inhibitor Potency (IC50)
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity under specific assay conditions.
Rationale: This experiment establishes the potency of the inhibitor. By testing a range of inhibitor concentrations, a dose-response curve is generated, from which the IC50 value is interpolated.[10] A pre-incubation step is included to ensure the inhibitor and enzyme have sufficient time to reach binding equilibrium before the reaction is initiated.[9][10]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (MHO)
-
Assay Buffer (optimized for enzyme pH and stability)
-
DMSO (for dissolving MHO)
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipettes
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of MHO (e.g., 10 mM) in 100% DMSO.
-
Prepare enzyme and substrate stocks in the assay buffer at concentrations appropriate for the assay. The substrate concentration is typically fixed at or near its Kₘ value for IC50 determination.[8]
-
-
Create Inhibitor Dilutions:
-
Perform a serial dilution of the MHO stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). It is common to use half-log or two-fold dilutions.[11] Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
-
Set Up Assay Plate:
-
Design the plate layout to include:
-
Blank Controls: Assay buffer, no enzyme.
-
Positive Controls (100% Activity): Enzyme, buffer, and DMSO (no inhibitor).
-
Test Wells: Enzyme, buffer, and each MHO dilution.
-
-
Add assay buffer to all wells.
-
Add the corresponding MHO dilutions or DMSO vehicle to the wells.
-
Add the enzyme solution to all wells except the blanks.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature.[8]
-
-
Initiate and Monitor Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of product formation is the initial velocity (V₀).[8]
-
-
Data Analysis:
-
Calculate the initial velocity for each well by determining the slope of the linear portion of the reaction curve.
-
Calculate the percent inhibition for each MHO concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot % Inhibition versus the log[MHO].
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC50 value.[10]
-
Protocol 2: Elucidation of the Mechanism of Action (MOA)
Objective: To determine whether MHO acts as a competitive, non-competitive, or other type of inhibitor.
Rationale: The hallmark of a specific inhibition mechanism is its distinct effect on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). By measuring reaction rates across a matrix of varying substrate and inhibitor concentrations, we can dissect these effects.[12] Plotting the data in a double reciprocal format (Lineweaver-Burk plot) provides a clear visual diagnosis of the inhibition mechanism.[8][13]
Procedure:
-
Experimental Design:
-
Perform a series of kinetic experiments as described in Protocol 1.
-
For this protocol, use several fixed concentrations of MHO (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each fixed MHO concentration, vary the substrate concentration over a wide range (e.g., 0.1x Kₘ to 10x Kₘ).
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for every unique combination of substrate and inhibitor concentration.
-
-
Data Analysis and Interpretation:
-
Calculate the reciprocal values for velocity (1/V₀) and substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
Plot the data for each inhibitor concentration as a separate line on the same graph.
-
Interpret the resulting plot based on the pattern of the lines:[8]
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.
Data Presentation and Final Calculations
Summarizing the kinetic data in a structured table is essential for clear interpretation and reporting. From the Lineweaver-Burk plots, apparent Kₘ and Vₘₐₓ values can be determined for each inhibitor concentration. This data is then used to calculate the inhibition constant (Kᵢ), a true measure of inhibitor affinity.
Table 1: Hypothetical Kinetic Data for MHO Inhibition
| [MHO] (µM) | Apparent Vₘₐₓ (µM/min) | Apparent Kₘ (µM) | Inhibition Type | Kᵢ (µM) |
| 0 (Control) | 100 | 10 | - | - |
| 5 | 100 | 25 | Competitive | 3.33 |
| 10 | 100 | 40 | Competitive | 3.33 |
| 20 | 100 | 70 | Competitive | 3.33 |
Note: This table presents example data for a hypothetical competitive inhibitor. The Kᵢ can be calculated from the slopes of the Lineweaver-Burk plot or using the Cheng-Prusoff equation if the mechanism is known.[8]
Conclusion
This application note provides a validated, systematic framework for using this compound, or any novel compound, to study enzyme inhibition. By first establishing potency with an IC50 determination and then elucidating the specific mechanism of action through comprehensive kinetic analysis, researchers can gain deep insights into the molecular interactions governing enzyme regulation. This structured approach is fundamental to programs in drug discovery, chemical biology, and basic science research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]
- 6. What are the differences between competitive and non-competitive inhibition? [synapse.patsnap.com]
- 7. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
The Versatility of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" (CAS 38250-16-7) emerges as a particularly valuable intermediate.[1][2] Its unique structural features—a reactive α-ketoester and a functionalizable phenol group—provide a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.
Core Chemical Attributes and Potential
This compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, possesses a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1] Its utility in medicinal chemistry stems from its capacity to serve as a precursor for compounds with potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1] The phenolic hydroxyl group is a key pharmacophore that can participate in hydrogen bonding with biological targets and can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. The α-ketoester moiety offers a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems.
| Property | Value | Source |
| CAS Number | 38250-16-7 | [2] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature | [1] |
Strategic Applications in Medicinal Chemistry
The structural attributes of this compound make it an ideal starting material for the synthesis of several classes of biologically active compounds.
Synthesis of Coumarin Derivatives as Anti-Inflammatory Agents
Coumarins, or benzo-2-pyrones, are a large class of natural and synthetic compounds known for their diverse pharmacological activities, including anti-inflammatory effects.[3][4] The Pechmann condensation is a classic method for coumarin synthesis, which can be adapted to utilize this compound. The resulting 4-substituted-7-hydroxycoumarin derivatives are of significant interest as they can be further functionalized to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of a 7-Hydroxy-4-(methoxycarbonyl)coumarin Derivative
This protocol outlines a plausible synthetic route to a coumarin derivative from this compound, based on the principles of the Pechmann condensation.
Materials:
-
This compound
-
Resorcinol
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, add resorcinol (1 equivalent) and concentrated sulfuric acid (catalytic amount) and cool the mixture in an ice bath to 5°C.
-
Slowly add this compound (1 equivalent) to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-(4-hydroxyphenyl)coumarin-3-carboxylate.
Expected Outcome: The final product is a 7-hydroxycoumarin derivative with a substituted phenyl group at the 4-position, a key scaffold for developing anti-inflammatory agents.
Synthesis of Flavonoid Precursors with Antioxidant Potential
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[5] this compound can serve as a starting material for the synthesis of chalcones, which are precursors to a wide variety of flavonoids. The Claisen-Schmidt condensation is a fundamental reaction for chalcone synthesis.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol details the synthesis of a chalcone, a precursor to flavonoids, using this compound.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 2'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Beaker
-
Magnetic stirrer
-
pH paper
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a beaker.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute HCl until it reaches a pH of approximately 7.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude chalcone by recrystallization from ethanol.
Expected Outcome: The resulting chalcone can be further cyclized to produce various flavonoid derivatives for antioxidant and other biological activity screenings.
Biological Evaluation of Synthesized Derivatives
Once the derivatives are synthesized and purified, their biological activities can be assessed using a variety of in vitro and in vivo assays.
In Vitro Assays
-
Anti-inflammatory Activity: The inhibitory activity of the synthesized coumarin derivatives against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes can be determined using commercially available assay kits.[6] Cellular assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to measure the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
-
Antioxidant Activity: The antioxidant capacity of the flavonoid derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[8] Cellular antioxidant activity can be assessed by measuring the reduction of reactive oxygen species (ROS) in cells challenged with an oxidizing agent like hydrogen peroxide.[9][10]
-
Enzyme Inhibitory Activity: For targeted drug discovery, the synthesized compounds can be screened against a panel of relevant enzymes. For example, if the goal is to develop anticancer agents, the compounds could be tested for their inhibitory effects on kinases or other enzymes involved in cancer cell proliferation.[11][12]
In Vivo Assays
Promising compounds identified from in vitro screening can be further evaluated in animal models of disease.
-
Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method to assess the acute anti-inflammatory activity of new compounds.[13]
-
Analgesic Models: The formalin test in mice can be used to evaluate both the central and peripheral analgesic effects of the synthesized derivatives.[13]
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of derivatives of this compound to their biological evaluation.
Caption: Synthetic and evaluation workflow.
Signaling Pathway Modulation
Derivatives of this compound, particularly those with anti-inflammatory properties, are likely to modulate key signaling pathways involved in inflammation. For example, inhibition of COX and LOX enzymes would lead to a decrease in the production of prostaglandins and leukotrienes, respectively. These lipid mediators are crucial for the inflammatory response. Furthermore, some anti-inflammatory compounds are known to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its inherent reactivity and functional groups allow for the efficient synthesis of diverse molecular scaffolds, such as coumarins and flavonoids, which have shown significant promise as anti-inflammatory and antioxidant agents. The protocols and evaluation strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents. The key to success lies in the rational design of derivatives, guided by a thorough understanding of structure-activity relationships and the underlying biological mechanisms.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note & Protocols
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material or a key intermediate can profoundly influence the overall yield, purity, and economic viability of an Active Pharmaceutical Ingredient (API). Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a molecule possessing both a phenolic hydroxyl group and a reactive α-ketoester moiety, represents a strategically significant building block for the synthesis of a variety of bioactive compounds.[1] Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a versatile precursor in the construction of complex molecular architectures. This document provides a detailed exploration of the synthesis, characterization, and application of this compound as a pharmaceutical intermediate, with a particular focus on its potential role in the synthesis of β-adrenergic blocking agents (beta-blockers).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in a laboratory or manufacturing setting.
| Property | Value | Source |
| CAS Number | 38250-16-7 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 329.4°C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature. | [1][2] |
Safety Precautions: As with any chemical reagent, proper handling of this compound is crucial. While specific toxicity data for this compound is not extensively documented, it is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound: A Friedel-Crafts Approach
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation of phenol with methyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Scheme:
Figure 1: Synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
Phenol
-
Methyl oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add methyl oxalyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. Stir the mixture at 0°C for 30 minutes.
-
Electrophilic Aromatic Substitution: To the reaction mixture, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Application in Pharmaceutical Synthesis: A Gateway to Beta-Blockers
The structural motif of a para-substituted phenoxypropanolamine is the cornerstone of a vast class of cardiovascular drugs known as beta-blockers. This compound is an ideal precursor for the synthesis of novel beta-blocker candidates. The phenolic hydroxyl group provides a nucleophilic handle for reaction with epichlorohydrin, a common building block in beta-blocker synthesis.
Proposed Synthetic Pathway to a Beta-Blocker Analog:
Figure 2: Proposed synthesis of a beta-blocker analog.
This proposed pathway is analogous to the synthesis of established beta-blockers like Atenolol and Esmolol, which also proceed through a glycidyl ether intermediate formed from a phenolic precursor and epichlorohydrin.[3][4][5][6][7][][9][10][11][12]
Protocol 2: Synthesis of a Novel Beta-Blocker Analog (Illustrative Example)
Part A: Synthesis of the Glycidyl Ether Intermediate
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a base such as sodium hydroxide or potassium carbonate (1.2 equivalents) in a suitable solvent like ethanol or acetone.
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude glycidyl ether intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.
Part B: Synthesis of the Beta-Blocker Analog
Materials:
-
Glycidyl ether intermediate from Part A
-
Isopropylamine
-
Methanol or Ethanol
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the crude glycidyl ether intermediate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Amine Addition: Add an excess of isopropylamine (3-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction by TLC.
-
Concentration: Once the reaction is complete, remove the excess isopropylamine and solvent by rotary evaporation.
-
Purification: The resulting crude propanolamine intermediate can be purified by column chromatography.
-
Reduction of the Ketone: The purified intermediate is then subjected to a reduction step (e.g., using sodium borohydride in methanol) to convert the ketone to a secondary alcohol, yielding the final beta-blocker analog.
Quality Control: Ensuring Purity and Identity
The purity and identity of this compound and its subsequent pharmaceutical derivatives must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A suitable gradient would be to start with 95% A, ramping to 5% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.
-
Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks. The identity is confirmed by comparing the retention time with that of the standard.
1H and 13C NMR Spectroscopy:
NMR spectroscopy provides detailed structural information. For this compound, the expected 1H NMR spectrum would show signals for the aromatic protons, the methyl ester protons, and the phenolic hydroxyl proton. The 13C NMR spectrum would show characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the methyl carbon of the ester.
Conclusion: A Promising Intermediate for Drug Discovery
This compound is a valuable and versatile intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation and its inherent reactivity make it an attractive starting point for the development of new chemical entities, particularly within the therapeutically important class of beta-blockers. The protocols and analytical methods outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this promising building block in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Atenolol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of esmolol prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
- 12. EsMolol Acid SodiuM Salt synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 38250-16-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic yields and purity. As an important intermediate in the preparation of pharmaceuticals and bioactive compounds, mastering the synthesis of this molecule is crucial for advancing research and development.[1]
I. Reaction Overview: The Friedel-Crafts Acylation Approach
The most common and direct route to this compound is the Friedel-Crafts acylation of phenol with methyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The core of this synthesis involves the generation of a highly electrophilic acylium ion from methyl oxalyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich phenol ring. However, the presence of the hydroxyl group on the phenol ring introduces specific challenges that must be carefully managed to achieve high yields of the desired para-substituted product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of the potential causes and recommended solutions.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted phenol.
Potential Causes:
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Any moisture in your reaction setup (glassware, solvent, reagents, or even atmospheric moisture) will hydrolyze the AlCl₃, rendering it inactive.
-
Insufficient Catalyst: Phenols are bidentate nucleophiles. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst. This deactivates the catalyst and makes the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution. Consequently, a stoichiometric amount (or even an excess) of the Lewis acid is often required.
-
Sub-optimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the temperature you are running the reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.
Solutions:
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.
-
Use a fresh, unopened container of AlCl₃ or purify it before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Catalyst Stoichiometry:
-
Start with at least 2.0-3.0 equivalents of AlCl₃ relative to phenol. This will compensate for the catalyst that is complexed with the phenolic oxygen and the product.
-
Perform small-scale trial reactions to determine the optimal catalyst loading for your specific conditions.
-
-
Systematic Temperature Variation:
-
Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
If the reaction does not proceed at room temperature (monitored by TLC), gradually increase the temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate.
-
Q2: I've isolated a product, but it's not the desired this compound. The spectral data suggests an ester.
Potential Cause:
-
Competitive O-acylation: Phenols can be acylated at two positions: the aromatic ring (C-acylation) to give the desired product, or the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often the kinetically favored product, especially with insufficient Lewis acid.
Solution:
-
Increase Lewis Acid Concentration: A higher concentration of the Lewis acid favors C-acylation. With a sufficient amount of AlCl₃, the O-acylated ester can undergo a Fries rearrangement in situ to the more thermodynamically stable C-acylated product.[2][3][4]
-
Utilize the Fries Rearrangement: You can intentionally perform the O-acylation first under milder conditions (less catalyst) and then induce the Fries rearrangement to the desired C-acylated product by adding more catalyst and/or increasing the temperature. Low temperatures during the rearrangement favor the para-product, while higher temperatures tend to favor the ortho-isomer.[2][4]
III. Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the acylation? Will I get the ortho or para product?
A: The hydroxyl group of phenol is an ortho, para-director. In the Friedel-Crafts acylation, the para-substituted product, this compound, is generally the major product due to the steric hindrance at the ortho position. To maximize the yield of the para isomer, it is advisable to run the reaction at lower temperatures. The Fries rearrangement is also temperature-dependent, with lower temperatures favoring the para product.[2][4]
Q: Can I use other Lewis acids besides aluminum chloride?
A: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) can be used. However, AlCl₃ is the most common and often the most effective for this type of transformation. The reactivity and the required stoichiometry may vary with different Lewis acids. If you are experiencing issues with AlCl₃, exploring other Lewis acids in small-scale trials could be a viable option.
Q: What are some suitable solvents for this reaction?
A: The choice of solvent can influence the outcome of the reaction. Common solvents for Friedel-Crafts acylations include:
-
Nitrobenzene or Carbon Disulfide: These are traditional solvents for this reaction. However, due to their toxicity and environmental concerns, they are often avoided in modern synthesis.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are commonly used halogenated solvents. It is crucial to use the anhydrous grade.
Q: How should I purify the final product?
A: After an aqueous workup to quench the reaction and remove the aluminum salts, the crude product is typically a solid or a viscous oil. The primary purification methods are:
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: If the crude product is an oil or a mixture of isomers, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. It is recommended to perform a small-scale trial reaction first to optimize the conditions for your specific laboratory setup and reagent purity.
Materials:
-
Phenol
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).
-
Add anhydrous 1,2-dichloroethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of phenol (1.0 equivalent) and methyl oxalyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield this compound as a solid.
-
V. Data Presentation
Table 1: Effect of AlCl₃ Stoichiometry on C-acylation vs. O-acylation
| Equivalents of AlCl₃ | Predominant Product | Rationale |
| < 1.0 | O-acylated ester | Insufficient catalyst to overcome complexation with phenol and activate the acyl chloride for C-acylation. |
| 1.0 - 2.0 | Mixture of O- and C-acylated products | A significant portion of the catalyst is complexed, leading to competitive acylation pathways. |
| > 2.0 | C-acylated product | Sufficient catalyst is available to drive the reaction towards the thermodynamically more stable C-acylated product, potentially via Fries rearrangement of any initially formed O-acylated ester. |
Table 2: Influence of Temperature on Regioselectivity in Fries Rearrangement
| Reaction Temperature | Major Isomer | Rationale |
| Low (< 25 °C) | para-hydroxyaryl ketone | Thermodynamically controlled product. |
| High (> 60 °C) | ortho-hydroxyaryl ketone | Kinetically controlled product; the ortho product can form a more stable bidentate complex with the aluminum catalyst.[2][4] |
VI. Visualizations
Reaction Mechanism
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
VII. References
-
Fries rearrangement. In: Wikipedia. Accessed December 24, 2025. --INVALID-LINK--
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. Accessed December 24, 2025. --INVALID-LINK--
-
Hoesch reaction. Grokipedia. Accessed December 24, 2025. --INVALID-LINK--
-
Fries Rearrangement. Thermo Fisher Scientific. Accessed December 24, 2025. --INVALID-LINK--
-
Fries rearrangement. L.S.College, Muzaffarpur. Published March 18, 2020. --INVALID-LINK--
-
Fries Rearrangement. Alfa Chemistry. Accessed December 24, 2025. --INVALID-LINK--
-
Fries rearrangement. chemeurope.com. Accessed December 24, 2025. --INVALID-LINK--
-
Hoesch reaction. In: Wikipedia. Accessed December 24, 2025. --INVALID-LINK--
-
Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
HOUBEN–HOESCH REACTION. B N College, Bhagalpur. Published May 14, 2020. --INVALID-LINK--
-
DL-4-Hydroxyphenylglycine methyl ester hydrochloride synthesis. ChemicalBook. Accessed December 24, 2025. --INVALID-LINK--
-
Houben-Hoesch Reaction. SynArchive. Accessed December 24, 2025. --INVALID-LINK--
-
Houben-Hoesch Synthesis. Thermo Fisher Scientific. Accessed December 24, 2025. --INVALID-LINK--
-
This compound. MySkinRecipes. Accessed December 24, 2025. --INVALID-LINK--
-
New process for friedel-crafts reaction, and catalyst therefore. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
A Convenient Synthesis of Methyl 2Hydroxy4-oxo-4-(substituted phenyl)butanoates from Malic Acid. ResearchGate. Published August 2009. --INVALID-LINK--
-
Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO México. Accessed December 24, 2025. --INVALID-LINK--
-
This compound. ChemScene. Accessed December 24, 2025. --INVALID-LINK--
-
Fries Rearrangement. Organic Chemistry Portal. Accessed December 24, 2025. --INVALID-LINK--
-
Friedel-crafts ketone synthesis. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solven. ResearchGate. Published January 2007. --INVALID-LINK--
-
United States Patent (19). Googleapis.com. Published November 19, 1996. --INVALID-LINK--
-
Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO México. Accessed December 24, 2025. --INVALID-LINK--
-
Process for ring acylation of phenols. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
Synthesis of phenylglyoxylic acid methyl ester. PrepChem.com. Accessed December 24, 2025. --INVALID-LINK--
-
Hammett plot of the Fries rearrangement of (4-substituted phenyl) acetates. ResearchGate. Accessed December 24, 2025. --INVALID-LINK--
-
United States Patent Office. Googleapis.com. Accessed December 24, 2025. --INVALID-LINK--
-
The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate. Published November 2022. --INVALID-LINK--
-
Process for producing aromatic compounds by friedel-crafts reaction. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
Fries Rearrangement. Merck Millipore. Accessed December 24, 2025. --INVALID-LINK--
-
Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. MDPI. Published June 23, 2019. --INVALID-LINK--
-
Preparation method of o-methyl hydroxyphenylacetate. Google Patents. Accessed December 24, 2025. --INVALID-LINK--
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Accessed December 24, 2025. --INVALID-LINK--
-
Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride. Benchchem. Accessed December 24, 2025. --INVALID-LINK--
-
Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. ResearchGate. Published December 2006. --INVALID-LINK--
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Accessed December 24, 2025. --INVALID-LINK--
References
Common impurities in "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" and their removal
Technical Support Center: Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Welcome to the technical support center for this compound (CAS 38250-16-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate.[1][2] Here, we provide in-depth, field-proven answers to frequently asked questions and detailed troubleshooting protocols to ensure the highest quality of your material for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in my crude this compound, and how can I identify them?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route, handling, and storage. Typically, synthesis involves a Friedel-Crafts acylation of phenol with a methyl glyoxylate equivalent. Based on this, you can anticipate several classes of impurities.
Causality: The directing effects of the hydroxyl group on the phenol ring and the reactivity of the ester and keto functionalities are the primary drivers for impurity formation.
Summary of Potential Impurities:
| Impurity Class | Specific Example | Identification Signature (TLC, NMR) | Rationale for Formation |
| Isomeric Impurities | Methyl 2-(2-hydroxyphenyl)-2-oxoacetate (ortho-isomer) | TLC: Spot with slightly different Rf. ¹H NMR: Distinct aromatic splitting pattern. | The hydroxyl group is an ortho-, para- director in electrophilic aromatic substitution. |
| Unreacted Starting Materials | Phenol | TLC: May be visible with specific stains. ¹H NMR: Characteristic phenol signals. | Incomplete reaction during synthesis. |
| Hydrolysis Products | 2-(4-hydroxyphenyl)-2-oxoacetic acid | TLC: Streaking or baseline spot. ¹H NMR: Absence of methyl ester singlet (~3.9 ppm), broad -OH signal. | Exposure to water/moisture, especially under acidic or basic conditions. |
| Oxidation Products | Quinone-type structures | Appearance: Pink, yellow, or brown discoloration. | The electron-rich phenol ring is susceptible to air oxidation. |
| Solvent Residues | Dichloromethane, Ethyl Acetate, Toluene, etc. | ¹H NMR: Characteristic solvent peaks. | Incomplete removal after reaction workup or purification. |
Q2: My sample of this compound has a distinct pink or brown discoloration. What causes this, and how can I fix it?
A2: This is a classic sign of oxidation. The phenolic hydroxyl group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-type impurities, which can be problematic even at trace levels.
Expert Insight: Storing the compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place is crucial to prevent degradation.[3]
Troubleshooting Protocol: Decolorization during Recrystallization
This protocol should be integrated into the recrystallization procedure (detailed in Q4).
-
Dissolve the Crude Product: Following the standard recrystallization protocol, dissolve your colored compound in the minimum amount of hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool just below its boiling point. This is a critical safety step. Adding charcoal to a boiling solution will cause it to boil over violently.[4]
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. The charcoal has a high surface area that adsorbs the large, planar colored impurities.
-
Swirl and Reheat: Gently swirl the flask and reheat it to boiling for a few minutes to ensure maximum adsorption.
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5] The receiving flask should also be pre-warmed to prevent premature crystallization in the funnel.
-
Proceed with Crystallization: The resulting clear, colorless (or pale yellow) solution can then be cooled to induce crystallization as per the standard protocol.
Q3: My ¹H NMR spectrum shows two distinct sets of aromatic signals and two methyl singlets, but they are very similar. Is this an isomer? How do I separate it?
A3: This is the hallmark of an isomeric impurity, most likely the ortho-isomer, Methyl 2-(2-hydroxyphenyl)-2-oxoacetate. Because the electronic environment of the ortho and para isomers are similar, they often co-purify in simple recrystallizations and have very close Rf values on TLC.
Causality: The polarity difference between the two isomers is subtle. The ortho-isomer can form an intramolecular hydrogen bond between the phenolic -OH and the adjacent keto group. This can slightly decrease its interaction with polar stationary phases compared to the para-isomer, whose -OH group is more available for intermolecular interactions.
Troubleshooting Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating isomers with small polarity differences.[6]
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Step-by-Step Guide:
-
Determine the Mobile Phase (Eluent):
-
Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Test various ratios (e.g., 4:1, 3:1, 2:1 Hexane:Ethyl Acetate).
-
The ideal system will give the desired para-product an Rf value of ~0.25-0.35 and show baseline separation from the isomeric impurity.[6]
-
-
Prepare the Column:
-
Use silica gel with a particle size of 40-63 µm for standard flash chromatography.[7] A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude material by weight.[6]
-
Pack the column using a slurry of the silica gel in the least polar mobile phase you will use. Ensure the packing is uniform to prevent cracking.
-
-
Load the Sample:
-
Dissolve the crude product in the minimum amount of dichloromethane or the mobile phase.
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
-
Elute and Collect:
-
Begin elution with the chosen solvent system, collecting fractions continuously.
-
Maintain constant pressure (using air or nitrogen) for a steady flow rate.
-
-
Monitor and Isolate:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q4: I believe my sample contains the hydrolyzed acid impurity. What is the most efficient way to remove it without using chromatography?
A4: The presence of the carboxylic acid impurity, 2-(4-hydroxyphenyl)-2-oxoacetic acid, is best addressed using an acid-base extraction. This technique exploits the significant difference in acidity (pKa) between the carboxylic acid and the phenol.
Causality: A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid (pKa ~3-4) to form a water-soluble carboxylate salt. However, it is not strong enough to deprotonate the phenol (pKa ~10), which remains in the organic layer.
Troubleshooting Protocol: Weak-Base Liquid-Liquid Extraction
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may see bubbling (CO₂ evolution) as the acid is neutralized. Repeat the wash 2-3 times.
-
Separate Layers: Allow the layers to separate fully. The top layer (if using ethyl acetate) or bottom layer (if using dichloromethane) is the organic phase containing your desired product. The aqueous layers contain the deprotonated carboxylic acid impurity.
-
Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solution under reduced pressure to recover the purified product.
-
Validation: The purified material can now be further purified by recrystallization to remove any remaining non-acidic impurities.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting a purification method.
Q5: What is a reliable, general-purpose protocol for purifying this compound by recrystallization?
A5: Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is chosen.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
Guiding Principle: The "like dissolves like" principle is a good starting point.[10] Our target molecule has polar functional groups (phenol, ester, ketone), suggesting that moderately polar solvents or solvent mixtures will be effective. Based on protocols for analogous compounds, two systems are recommended as starting points.[5]
Recrystallization Solvent System Recommendations:
| Parameter | Protocol 1: Methanol/Water | Protocol 2: Dichloromethane/Heptane |
| Dissolving Solvent | Methanol (dissolves the polar product) | Dichloromethane (dissolves the product) |
| Precipitating Solvent | Deionized Water (product is insoluble) | n-Heptane (product is insoluble) |
| General Character | Good for moderately polar impurities | Good for non-polar impurities |
Step-by-Step Recrystallization Protocol (Methanol/Water System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to just fully dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration now.
-
Induce Crystallization: Remove the flask from the heat. Add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated. If too much precipitate forms, add a few drops of hot methanol to redissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold methanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40–50 °C) until a constant weight is achieved.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The following content is structured in a question-and-answer format to directly address common issues encountered in the lab, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield of my target product, this compound. What are the most common reasons for this?
A low yield in this synthesis, which is typically a Friedel-Crafts acylation of phenol, can stem from several factors. Phenols are complex substrates for this reaction due to the bidentate nucleophilicity of the molecule (reaction at the oxygen or the carbon of the ring) and the reactivity of the Lewis acid catalyst.[1][2] The most frequent culprits are improper control of reaction conditions, catalyst deactivation, and suboptimal workup procedures.
A systematic approach to troubleshooting is recommended. Start by analyzing your crude product to identify the major side products, which will provide clues to the underlying problem.
Key areas to investigate include:
-
Catalyst Activity: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed batch for best results.[3]
-
Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4]
-
Reaction Temperature: Temperature plays a critical role in selectivity (see Q3). Excessively high temperatures can also lead to decomposition and the formation of polymeric byproducts.[5]
Q2: My analysis shows a significant amount of an ester byproduct. Why am I getting O-acylation instead of the desired C-acylation, and how can I prevent it?
This is the most common side reaction when acylating phenols. Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[2]
-
The "Why": Kinetic vs. Thermodynamic Control
-
O-acylation is the kinetically favored process. It is a rapid nucleophilic acyl substitution on the phenolic oxygen, which is more nucleophilic than the ring carbons, and often predominates under mild conditions or with low catalyst concentrations.
-
C-acylation (the Friedel-Crafts reaction) is the thermodynamically favored process. The resulting hydroxy aryl ketone is more stable than the phenyl ester. This pathway is favored under conditions that allow for equilibrium to be established, which typically means higher temperatures and a higher concentration of the Lewis acid catalyst.[1]
-
The crucial insight is that the O-acylated ester can be converted to the C-acylated ketone in situ via the Fries Rearrangement . This reaction is also catalyzed by Lewis acids and involves the migration of the acyl group from the oxygen to the aromatic ring.[6][7]
Troubleshooting and Optimization:
To favor the desired C-acylation, you must push the reaction conditions towards thermodynamic control.
| Parameter | Condition Favoring O-Acylation (Kinetic) | Condition Favoring C-Acylation (Thermodynamic) | Rationale |
| Catalyst Molar Ratio | Low (< 1 equivalent) | High (> 1.5 equivalents) | High catalyst concentration promotes the Fries rearrangement of any initially formed O-acylated product to the more stable C-acylated ketone.[1][2] |
| Temperature | Low | Moderate to High | Provides the activation energy needed to overcome the barrier for the Fries rearrangement, allowing the reaction to reach thermodynamic equilibrium.[5] |
| Solvent | N/A | Non-polar (e.g., CS₂, Nitrobenzene) | Non-polar solvents can favor the intermolecular acylation mechanism. However, be mindful of the hazards of these solvents.[7] |
Recommended Protocol Adjustment:
-
Ensure you are using at least 1.5 to 2.5 molar equivalents of AlCl₃ relative to phenol.
-
After the initial addition of reagents at a low temperature (0-5 °C) to control the exotherm, allow the reaction to warm to room temperature or gently heat it (consult literature for specific temperatures, often in the 40-80 °C range) to promote the Fries rearrangement.[5][8]
Q3: My primary product is the correct mass, but it's the ortho isomer, not the desired para isomer. How can I improve regioselectivity?
The Fries rearrangement and direct C-acylation can produce both ortho- and para-hydroxy aryl ketones. The ratio of these isomers is highly dependent on the reaction conditions.[9][10]
-
The "Why": Steric Hindrance and Chelation
-
Low Temperature (< 60°C): Favors the formation of the para product. At lower temperatures, the reaction is under kinetic control where steric hindrance is the dominant factor. The acylium ion electrophile attacks the less sterically hindered para position more rapidly.[5][7]
-
High Temperature (> 160°C): Favors the formation of the ortho product. At higher temperatures, the reaction shifts towards thermodynamic control. The ortho product can form a stable six-membered bidentate complex with the aluminum chloride catalyst between the phenolic oxygen and the ketone's carbonyl oxygen. This complex is thermodynamically more stable, and thus the ortho product accumulates.[7]
-
Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho product, while more polar solvents increase the proportion of the para product.[7][10]
-
Troubleshooting and Optimization:
To maximize the yield of the para isomer, this compound:
-
Maintain Low Temperatures: The most critical parameter is temperature. Conduct the entire reaction, including addition and stirring, at a low temperature, typically between 0°C and room temperature. Avoid any significant heating.[5]
-
Solvent Choice: If feasible and compatible with your reagents, a more polar solvent might slightly improve the para/ortho ratio, but temperature control is far more impactful.[7]
Q4: My reaction is very messy, with multiple spots on a TLC plate and possibly polymeric material. What causes this and how can I get a cleaner reaction?
A messy reaction profile often indicates either polyacylation or decomposition.
-
The "Why": Ring Activation and Catalyst Decomposition
-
Polyacylation: The hydroxyl group of phenol is a powerful activating group. While the first acyl group added to the ring is deactivating, making a second acylation less favorable, it can still occur under harsh conditions or with highly reactive substrates.[3][8]
-
Decomposition/Polymerization: At excessively high temperatures or with prolonged reaction times, the Lewis acid can cause decomposition of the starting material or product, leading to complex, often insoluble, polymeric tars.
-
Troubleshooting and Optimization:
-
Protecting Group Strategy: For the cleanest reaction, consider protecting the phenolic hydroxyl group as an ester (e.g., an acetate) before the Friedel-Crafts acylation. The protected substrate is less activated, preventing polyacylation. After the C-acylation is complete, the protecting group can be removed. However, this adds two steps to your synthesis. A more direct approach is to optimize the one-pot method.
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of phenol to your acylating agent (methyl oxalyl chloride).
-
Controlled Addition: Add the acylating agent slowly to the mixture of phenol and Lewis acid at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent localized heating that could cause decomposition.[11]
-
Optimize Reaction Time: Monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation byproducts.
Q5: How can I reliably identify my product and quantify the major impurities like the O-acylated ester and the ortho-isomer?
A combination of chromatographic and spectroscopic methods is essential for proper analysis.
| Method | Application for this Synthesis |
| Thin-Layer Chromatography (TLC) | Excellent for rapid, qualitative monitoring of reaction progress. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 1:4 v/v) to separate the starting phenol, the para-product, the ortho-isomer, and the less polar O-acylated ester.[11] |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the isomers and other byproducts, allowing for accurate purity assessment.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is definitive for structural confirmation. The para-substituted product will show a characteristic AA'BB' splitting pattern for the four aromatic protons. The ortho-isomer will have a more complex multiplet pattern. The O-acylated product will show a downfield shift of the aromatic protons compared to phenol. |
| Infrared (IR) Spectroscopy | Useful for confirming functional groups. The desired product will show a broad O-H stretch (for the phenol), a C=O stretch for the ketone, and another C=O stretch for the ester. The O-acylated side product will lack the broad O-H stretch. |
Experimental Protocol: Stability-Indicating HPLC Method (Starting Point)
This protocol provides a foundation for method development. Optimization is likely required.[12]
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/30, 20/90, 25/90, 27/30, 30/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Q6: What is the recommended procedure for workup and purification to isolate pure this compound?
Proper workup is critical to decompose the aluminum chloride-ketone complex and remove inorganic salts.
Step-by-Step Workup Protocol:
-
Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[11] This exothermic process hydrolyzes the aluminum salts and breaks the product-catalyst complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The product will move into the organic phase.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Dilute HCl (to remove any remaining inorganic bases).
-
Water.
-
Saturated sodium bicarbonate solution (to remove any acidic impurities). Be cautious of CO₂ evolution.
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]
Purification Techniques:
-
Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes). This is the most efficient method for removing minor impurities on a larger scale.
-
Column Chromatography: For very impure samples or for isolating small amounts of different isomers for analytical purposes, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. byjus.com [byjus.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. benchchem.com [benchchem.com]
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" stability and degradation pathways
Technical Support Center: Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Introduction: this compound is a key building block in the synthesis of pharmaceuticals and other bioactive compounds, valued for its phenolic and α-ketoester functionalities.[1] However, these same reactive groups make the molecule susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and in-depth technical information to ensure the stability and integrity of this compound in their work.
Part 1: Troubleshooting Guide for Common Stability Issues
Users frequently encounter issues such as sample discoloration, the appearance of unknown impurities, or loss of potency. The following table outlines these common problems, their most likely causes based on the compound's chemical nature, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Solid reagent has turned yellow or brown upon storage. | Oxidation: The phenolic hydroxyl group is susceptible to air oxidation, forming colored quinone-type species or polymeric byproducts. This process can be accelerated by light and trace metal impurities. | Storage: Always store the solid reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect from air and light.[1][2] For long-term storage, refrigeration is recommended to reduce the rate of any potential degradation. |
| Loss of purity in solution, with a new, more polar peak appearing in reverse-phase HPLC. | Ester Hydrolysis: The methyl ester is prone to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions. This reaction yields 4-hydroxyphenylglyoxylic acid and methanol. The resulting carboxylic acid is significantly more polar. | Solvent & pH Control: Prepare solutions fresh using anhydrous solvents whenever possible. If aqueous solutions are necessary, use a buffered system (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis. Avoid prolonged storage of solutions. |
| Appearance of multiple new peaks in LC-MS analysis after exposure to ambient light. | Photodegradation: The compound contains chromophores that can absorb UV light, leading to photochemical reactions. A close structural analog, methyl benzoylformate, is known to be sensitive to light and exhibits photoinitiating properties.[3] | Light Protection: Protect all solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient lab lighting during experimental setup. |
| Inconsistent results or decreased activity in biological assays. | Compound Degradation: The active compound is likely degrading under the assay conditions (e.g., in aqueous buffers, at 37°C, or in the presence of reactive media components). The primary degradation pathways are hydrolysis and oxidation. | Assay Condition Optimization: Perform a preliminary stability test of the compound directly in the assay buffer and under assay temperature conditions. If degradation is observed, consider adding antioxidants (if compatible with the assay) or reducing incubation times. Always use freshly prepared stock solutions. |
| Formation of a precipitate when dissolving the compound in a neutral aqueous buffer. | Low Aqueous Solubility & Potential Polymerization: The compound has moderate solubility in water.[3] Furthermore, related α-keto esters are known to have a tendency to polymerize or form hydrates, especially in aqueous environments.[4] | Solubilization Strategy: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups responsible for the instability of this compound?
A: There are two primary sites of instability:
-
The Methyl Ester Group: This group is susceptible to hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid (4-hydroxyphenylglyoxylic acid) and methanol. This reaction is catalyzed by both acids and bases.
-
The Phenolic Hydroxyl Group: The phenol ring is electron-rich, making it susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or oxidizing agents, leading to the formation of colored impurities like quinones or complex polymeric material.[5]
Q2: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the solid compound should be stored at room temperature (or refrigerated for enhanced stability) in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is critical to protect it from moisture, air, and light.[3]
Q3: How does pH impact the stability of this compound in aqueous solutions?
A: The compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-6).
-
Under acidic conditions (pH < 4): Acid-catalyzed ester hydrolysis will be a significant degradation pathway.
-
Under basic conditions (pH > 7): Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis. Additionally, the phenolic proton will be deprotonated to form a phenoxide ion, which is highly susceptible to oxidation, leading to rapid discoloration and degradation.
Q4: What are the main degradation products I should look for analytically?
A: The two most predictable degradation products are:
-
4-hydroxyphenylglyoxylic acid: Formed via hydrolysis of the methyl ester. This product will have a lower retention time in reverse-phase HPLC due to its increased polarity.
-
Oxidative Byproducts: These are often a complex mixture of quinone-type structures and polymers. They may not always be well-defined peaks in a chromatogram but often contribute to a rising baseline and the visible discoloration of the sample.
Part 3: Experimental Protocol for Forced Degradation Study
This protocol provides a framework to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector (detection at 280 nm is a good starting point)
-
pH meter, analytical balance, amber and clear vials
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Condition Setup: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution in a vial to achieve a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature and monitor at short intervals (e.g., 0, 15, 30, 60 minutes), as degradation is expected to be rapid. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photostability: HPLC-grade water. Expose the solution in a clear vial to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in foil.
-
Control: HPLC-grade water. Keep at room temperature for 24 hours, protected from light.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples.
-
Analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and the decrease in the area of the parent peak.
-
Part 4: Visualization of Primary Degradation Pathways
The following diagram illustrates the two principal degradation pathways for this compound.
Caption: Primary degradation routes for this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Methyl 2-(4-hydroxyphenyl)-2-oxoacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in the synthesis of this valuable intermediate.[1] We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve common issues.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1] Its synthesis is most commonly achieved via the Friedel-Crafts acylation of phenol with methyl oxalyl chloride or a related electrophile. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to frustratingly low yields. The primary culprit is the bidentate nucleophilic nature of phenol, which creates a competition between the desired C-acylation on the aromatic ring and an undesired O-acylation on the phenolic oxygen.[2]
This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in the principles of physical organic chemistry.
Section 1: Understanding the Core Reaction & Its Complications
The foundational reaction is the electrophilic aromatic substitution between phenol and an acylating agent, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
The General Mechanism
The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich phenol ring.
Caption: General workflow for Friedel-Crafts acylation.
The Central Problem: C-Acylation vs. O-Acylation
Phenol's dual reactivity is the most significant hurdle. The oxygen atom and the aromatic ring both act as nucleophiles, leading to two competing reaction pathways.
-
O-Acylation (Kinetic Product): Reaction at the phenolic oxygen is fast and often favored at lower temperatures or with insufficient catalyst. This forms a phenyl ester byproduct, consuming starting material without yielding the desired product.
-
C-Acylation (Thermodynamic Product): Reaction at the aromatic ring (predominantly the para-position due to sterics and electronic activation) is more energetically favorable and leads to the stable target ketone. This pathway is favored by conditions that allow for equilibrium, such as higher temperatures and a sufficient excess of the Lewis acid catalyst.
Caption: Competing C-acylation and O-acylation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low conversion, with most of the phenol starting material unconsumed. What are the likely causes?
A1: This issue typically points to a problem with the catalyst activation or the overall reaction environment. The primary culprits are catalyst deactivation and insufficient catalyst loading.[2]
Causality: The phenolic hydroxyl group, as well as the carbonyl groups on both the acylating agent and the product, are Lewis bases. They will coordinate strongly with the AlCl₃ Lewis acid. This forms a complex that deactivates both the catalyst and the aromatic ring, hindering the desired electrophilic substitution.[2] Therefore, more than a stoichiometric amount of AlCl₃ is required.
Troubleshooting Workflow:
Caption: Diagnostic workflow for low conversion rates.
Q2: My reaction worked, but I've isolated the wrong isomer: the phenyl ester from O-acylation. How do I favor the desired C-acylated product?
A2: This is a classic case of kinetic versus thermodynamic control. You have isolated the kinetically favored O-acylated product. To obtain the C-acylated ketone, you must adjust conditions to favor the more thermodynamically stable product.
Causality & Solutions:
-
Increase Catalyst Stoichiometry: Using a low concentration of catalyst favors the kinetically controlled O-acylation.[2] By increasing the AlCl₃ to at least 2.5-3.0 equivalents, you promote the C-acylation pathway. The excess Lewis acid can also catalyze the Fries Rearrangement , an intramolecular reaction that converts the undesired O-acylated ester into the desired C-acylated ketone.[2]
-
Control Reaction Temperature: The Fries Rearrangement and C-acylation are temperature-dependent.
-
Low temperatures (e.g., < 25°C) generally favor the formation of the para-product (your target).
-
Higher temperatures (e.g., > 60°C) tend to favor the formation of the ortho-isomer.[2]
-
-
Change the Solvent: The choice of solvent can influence product distribution. A non-polar solvent like carbon disulfide (CS₂) or a chlorinated solvent like 1,2-dichloroethane is often preferred over highly polar solvents. For higher temperatures, nitrobenzene is a classic but often less desirable choice due to its toxicity and reactivity.
| Parameter | To Favor O-Acylation (Undesired) | To Favor C-Acylation (Desired) | Rationale |
| [AlCl₃] | < 1.5 equivalents | > 2.5 equivalents | Excess AlCl₃ is required to activate the O-acyl intermediate for the Fries Rearrangement. |
| Temperature | Low (e.g., 0-25 °C) | Moderate (e.g., 25-60 °C) | Provides activation energy for the rearrangement to the more stable C-acyl product. |
| Reaction Time | Short | Longer | Allows the reaction to reach thermodynamic equilibrium. |
Q3: I'm observing a lot of dark, tar-like material in my reaction flask. What causes this and how can I prevent it?
A3: Significant charring or polymerization is typically a result of the reaction temperature being too high or poor heat dissipation.
Causality & Solutions:
-
Exothermic Reaction: The complexation of AlCl₃ with the reagents is highly exothermic. If the reagents are mixed too quickly or without adequate cooling, localized "hot spots" can form, leading to decomposition and polymerization of the highly activated phenol ring.
-
Temperature Control:
-
Slow Addition: Always add the acyl chloride and the phenol solution dropwise to the cooled slurry of AlCl₃ in the solvent.
-
Efficient Cooling: Use an ice bath or cryocooler to maintain a consistent internal temperature, especially during reagent addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to distribute heat evenly and prevent localized overheating.
-
Section 3: Recommended Experimental Protocols
These protocols provide a starting point for optimization. Always monitor reaction progress by TLC.
Protocol 1: Direct C-Acylation (Thermodynamic Control)
This one-pot method aims to directly form the C-acylated product by using an excess of Lewis acid.
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer with anhydrous 1,2-dichloroethane.
-
Catalyst Slurry: Cool the solvent to 0-5 °C in an ice bath. Carefully and portion-wise, add aluminum chloride (AlCl₃, 2.5 eq.). Stir to form a slurry.
-
Reagent Addition:
-
Add a solution of phenol (1.0 eq.) in 1,2-dichloroethane dropwise to the slurry, keeping the internal temperature below 10 °C. Stir for 15 minutes.
-
Add methyl oxalyl chloride (1.1 eq.) dropwise, again maintaining the temperature below 10 °C.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C. Stir for 4-12 hours, monitoring the consumption of phenol by TLC.
-
Workup:
-
Cool the reaction mixture back down to 0-5 °C.
-
Crucially, quench the reaction by pouring it SLOWLY and carefully onto a stirred mixture of crushed ice and concentrated HCl. This is a highly exothermic and gas-evolving step.
-
-
Extraction & Purification:
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Two-Step O-Acylation / Fries Rearrangement
This method can sometimes provide cleaner results by first isolating the O-acylated ester and then rearranging it.
Step A: O-Acylation (Ester Formation)
-
Setup: In a flask, dissolve phenol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or THF. Add a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine.
-
Acylation: Cool the solution to 0 °C. Add methyl oxalyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of phenol.
-
Workup: Quench with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude phenyl ester.
Step B: Fries Rearrangement
-
Setup: Create a slurry of AlCl₃ (1.5 eq.) in 1,2-dichloroethane in a separate flask under N₂ at 0-5 °C.
-
Substrate Addition: Slowly add a solution of the phenyl ester (1.0 eq.) from Step A to the AlCl₃ slurry.
-
Reaction: Stir the mixture, allowing it to warm to room temperature and then heat to 40-50 °C. Monitor the formation of the C-acylated product by TLC.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1.
Section 4: Product Analysis
Q4: How do I confirm I have the correct C-acylated product and not the O-acylated isomer?
A4: Spectroscopic methods are definitive.
| Analytical Method | O-Acylated Isomer (Ester) | C-Acylated Isomer (Ketone) |
| ¹H NMR | Aromatic protons will be in a higher field (further right) compared to the ketone. No phenolic -OH peak. | Aromatic protons ortho to the carbonyl will be shifted downfield (further left). A broad singlet for the phenolic -OH will be present (can be exchanged with D₂O). |
| ¹³C NMR | Two ester carbonyl peaks (~160-170 ppm). | Ketone carbonyl (~190-200 ppm) and ester carbonyl (~160-170 ppm). |
| IR Spectroscopy | Two distinct C=O stretches for the two ester groups (~1760-1780 cm⁻¹ and ~1730-1750 cm⁻¹). | Broad O-H stretch (~3200-3500 cm⁻¹). Ketone C=O stretch (~1650-1670 cm⁻¹) and ester C=O stretch (~1730-1750 cm⁻¹). |
References
Preventing byproduct formation in "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation issues encountered during the synthesis of this valuable α-keto ester intermediate.[1][2] By understanding the underlying reaction mechanisms, you can effectively troubleshoot and optimize your experimental outcomes.
Section 1: Foundational Knowledge - The Reaction Landscape
The most common route to this compound is the Friedel-Crafts acylation of phenol with methyl oxalyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] This reaction, while powerful, is a landscape of competing pathways. The hydroxyl group of phenol is a double-edged sword: it activates the aromatic ring for the desired electrophilic substitution but also acts as a nucleophile itself and can coordinate with the Lewis acid catalyst.[4][5]
Success in this synthesis hinges on controlling three key factors:
-
C- vs. O-Acylation: Ensuring the acyl group attaches to the aromatic ring (C-acylation) instead of the phenolic oxygen (O-acylation).[6][7]
-
Regioselectivity: Directing the acylation to the desired para-position to minimize the formation of the ortho-isomer.
-
Reaction Conditions: Maintaining an environment that prevents reagent degradation and the formation of polymeric, tarry byproducts.[8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My primary byproduct is the ortho-isomer, Methyl 2-(2-hydroxyphenyl)-2-oxoacetate. How can I improve para-selectivity?
Why it happens: The hydroxyl group of phenol is an ortho, para-directing activator. The ratio of ortho to para substitution in Friedel-Crafts acylation is influenced by steric hindrance and reaction temperature. The formation of a bulky complex between the phenolic hydroxyl, the Lewis acid, and the acylating agent can sterically block the ortho positions, thereby favoring substitution at the less hindered para-position.
How to fix it:
-
Choice of Lewis Acid: Sterically demanding Lewis acids can enhance para-selectivity. While AlCl₃ is common, experimenting with catalysts like ZnCl₂ or BF₃·OEt₂ may offer improved regioselectivity.[9] Some studies have shown that specific catalysts, like zinc chloride supported on alumina, can drive high regioselectivity.[10]
-
Solvent Selection: The polarity of the solvent can influence the transition state and, consequently, the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often favor the para product. In contrast, more polar solvents like nitrobenzene might alter the selectivity profile.
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) generally provide better selectivity. Higher temperatures can overcome the steric barriers, leading to a higher proportion of the ortho-isomer.
| Parameter | Condition Favoring para-Isomer | Condition Favoring ortho-Isomer | Rationale |
| Lewis Acid | Bulky catalysts (e.g., ZnCl₂/Al₂O₃) | Less bulky catalysts | Steric hindrance at the ortho position is increased by larger catalyst complexes.[10] |
| Solvent | Non-polar (e.g., CS₂, DCM) | Polar (e.g., Nitrobenzene) | Solvent polarity affects the solvation of the intermediate complex, influencing steric accessibility. |
| Temperature | Low (0 - 25 °C) | High (> 25 °C) | Higher kinetic energy overcomes the activation barrier for ortho-acylation. |
Q2: I'm isolating a significant amount of an undesired ester, likely the O-acylation product. What's causing this and how do I promote C-acylation?
Why it happens: Phenol is a bidentate nucleophile, meaning it can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[4] O-acylation is often kinetically favored (forms faster), while the desired C-acylation product is thermodynamically more stable. The key to favoring C-acylation is to use conditions that allow for thermodynamic control.
How to fix it:
-
Sufficient Lewis Acid: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is crucial.[11] The catalyst coordinates with the phenolic oxygen, which not only activates the ring for C-acylation but also deactivates the oxygen for O-acylation.[4] Furthermore, any O-acylated ester that forms can undergo a Lewis acid-catalyzed rearrangement to the more stable C-acylated product, a reaction known as the Fries Rearrangement.[4][7] High concentrations of the catalyst strongly favor C-acylation.[4]
-
Reaction Temperature: Running the reaction at slightly elevated temperatures (while balancing regioselectivity, as mentioned in Q1) can promote the Fries rearrangement, converting the kinetic O-acylation byproduct into the desired thermodynamic C-acylation product.
-
Catalyst Choice: Strong Lewis acids like AlCl₃ or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) are effective at promoting C-acylation over O-acylation.[4][12]
Q3: My reaction mixture turns dark and I'm getting a lot of tar-like residue, resulting in a very low yield. What is happening?
Why it happens: Tar formation is a common issue in Friedel-Crafts reactions and typically points to decomposition or uncontrolled side reactions.[8]
How to fix it:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][8] Water will react with and deactivate the catalyst, and the resulting heat and HCl can promote decomposition of the starting materials. All glassware must be oven- or flame-dried, and anhydrous solvents and reagents must be used.
-
Reagent Purity: Use high-purity phenol and methyl oxalyl chloride. Impurities can initiate polymerization or other side reactions.
-
Controlled Reagent Addition: The reaction is highly exothermic. Add the acylating agent (methyl oxalyl chloride) slowly to the cooled mixture of phenol and Lewis acid in the solvent. This maintains temperature control and prevents localized overheating, which can lead to charring.
-
Optimize Catalyst Stoichiometry: While sufficient catalyst is needed (see Q2), a large excess can lead to more side reactions and decomposition. A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent is a good starting point.
Section 3: Optimized Protocols & Visual Aids
Recommended Synthesis Protocol for High para-Selectivity
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Phenol (99%+, anhydrous)
-
Methyl oxalyl chloride (98%+)
-
Aluminum chloride (AlCl₃, anhydrous, 99.9%+)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve phenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution at 0 °C. Stir the resulting slurry for 15-20 minutes.
-
Acylating Agent Addition: Add a solution of methyl oxalyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visual Diagrams
dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_purity [label="Check Reagent Purity\n& Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
analyze_byproducts [label="Analyze Byproduct Profile\n(TLC, NMR, GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ortho_isomer [label="Predominantly\nOrtho-Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; o_acylation [label="Predominantly\nO-Acylation Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tar [label="Tar / Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"];
solve_ortho [label="Optimize Sterics:\n- Use Bulky Lewis Acid\n- Use Non-Polar Solvent\n- Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_o_acyl [label="Promote C-Acylation:\n- Increase AlCl₃ Stoichiometry\n- Ensure Thermodynamic Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_tar [label="Improve Control:\n- Ensure Anhydrous Setup\n- Slow Reagent Addition\n- Maintain Low Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity [label="Initial Check"]; check_purity -> analyze_byproducts [label="If Reagents OK"];
analyze_byproducts -> ortho_isomer [label="Regioselectivity Issue"]; analyze_byproducts -> o_acylation [label="Chemoselectivity Issue"]; analyze_byproducts -> tar [label="Reaction Control Issue"];
ortho_isomer -> solve_ortho; o_acylation -> solve_o_acyl; tar -> solve_tar; } DOT Caption: Troubleshooting workflow for synthesis issues.
dot digraph "Reaction_Pathways" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes reactants [label="Phenol + Methyl Oxalyl Chloride\n+ AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"];
c_para [label="Desired Product\nMethyl 2-(4-hydroxyphenyl)\n-2-oxoacetate\n(Thermodynamic, Para C-Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; c_ortho [label="Byproduct\nOrtho-Isomer\n(C-Acylation)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; o_acyl [label="Byproduct\nO-Acyl Ester\n(Kinetic, O-Acylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
fries [label="Fries\nRearrangement", shape=plaintext, fontcolor="#5F6368"];
// Edges reactants -> c_para [label="Favored by:\n- Steric Hindrance\n- Low Temp"]; reactants -> c_ortho [label="Competes with Para"]; reactants -> o_acyl [label="Favored by:\n- Insufficient AlCl₃\n(Kinetic Control)"];
o_acyl -> c_para [style=dashed, label="Promoted by\nexcess AlCl₃, heat", arrowhead=open]; o_acyl -> c_ortho [style=dashed, arrowhead=open];
o_acyl -> fries [style=invis]; fries -> c_para [style=invis]; } DOT Caption: Competing reaction pathways in phenol acylation.
Section 4: References
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Friedel–Crafts reaction of phenol. Retrieved from --INVALID-LINK--
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). One pot method for preparing aryl-alpha-keto ester based on arylethyl ketone. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation. Retrieved from --INVALID-LINK--
-
Naeimi, H., et al. (2008). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of alpha-keto ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Convergent synthesis of alpha-aryl-beta-ketonitriles. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for the production of alpha-keto acids and esters thereof. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from --INVALID-LINK--
-
SciELO México. (n.d.). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Retrieved from --INVALID-LINK--
References
- 1. CN101643413B - One pot method for preparing aryl-alpha-keto ester based on arylethyl ketone - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Welcome to the technical support center for "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this valuable synthetic intermediate post-synthesis.[1] This document moves beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your purification workflows.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of pharmaceuticals and bioactive compounds, including antioxidants and anti-inflammatory agents.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, makes it a versatile reagent. However, these same functional groups can lead to the formation of specific impurities during synthesis, most commonly through Friedel-Crafts acylation or related methods. Achieving high purity is critical for downstream applications, ensuring reaction specificity, maximizing yields, and maintaining the safety and efficacy of the final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, but common impurities include:
-
Unreacted Phenol: Incomplete reaction can leave residual starting material.
-
4-Hydroxyphenyloxoacetic Acid: Hydrolysis of the methyl ester, either during the reaction workup or storage, is a common issue.
-
O-acylated Byproduct: Phenols can undergo acylation at the hydroxyl group (O-acylation) in addition to the desired C-acylation on the aromatic ring.[2]
-
Ortho Isomer: While the para-substituted product is typically major, some ortho-acylation may occur.
-
Residual Solvents and Reagents: Solvents from the reaction and purification steps (e.g., dichloromethane, diethyl ether) and residual catalysts or reagents can be present.[3]
Q2: My final product has a pink or brownish hue. What could be the cause?
A2: Phenolic compounds are susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants. The presence of unreacted phenol, which is also prone to oxidation, can contribute to discoloration.
Q3: I'm seeing a second spot on my TLC that is very close to my product spot. What could it be and how do I get rid of it?
A3: A closely migrating spot could be the ortho-isomer or the corresponding carboxylic acid if the TLC is run in a non-polar solvent system. To differentiate, you can add a small amount of acetic acid to your TLC mobile phase; an acidic impurity will often show a change in retention factor (Rf). Removal of such closely related impurities often requires careful column chromatography or selective recrystallization.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols to address specific purity challenges.
Issue 1: Presence of Non-Acidic Impurities (e.g., Unreacted Phenol, O-acylated Byproduct)
The most effective method for removing non-acidic or less acidic impurities from your phenolic product is through acid-base extraction. This technique leverages the acidic nature of the phenolic proton to selectively move your desired compound into an aqueous layer, leaving non-acidic impurities behind in the organic layer.[4][5]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extraction with Weak Base (Optional): If you suspect the presence of a more acidic impurity like 4-hydroxyphenyloxoacetic acid, first wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[5][6] The less acidic phenol of your product will not react significantly, but the carboxylic acid will be deprotonated and move into the aqueous layer.[7]
-
Extraction with Strong Base: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide. Shake the funnel vigorously, venting frequently. The phenolic proton of your product will be deprotonated, forming the water-soluble sodium phenoxide salt.
-
Separation: Allow the layers to separate. The aqueous layer now contains your desired product. Drain the organic layer, which contains the non-acidic impurities.
-
Acidification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid with stirring until the solution is acidic (test with pH paper). Your product will precipitate out as it is no longer soluble in its protonated form. Extract the product back into an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Issue 2: Product is an Oil or Fails to Crystallize
If your product "oils out" or remains an oil after solvent removal, it is likely due to the presence of impurities that are depressing the melting point. Recrystallization is a powerful technique to obtain highly pure crystalline material.[8]
The key to a successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound when hot but not at room temperature.[8][9]
Solvent Selection Table
| Solvent System | Suitability for this compound | Rationale |
| Toluene | Good | The aromatic nature of toluene is compatible with the product, and the polarity difference often allows for good crystal formation upon cooling. |
| Ethyl Acetate/Hexane | Excellent (Two-Solvent System) | The product is soluble in ethyl acetate. Hexane is then added as an anti-solvent to induce crystallization.[10] |
| Water | Poor | The compound has low solubility in water, but the high polarity may not be ideal for forming well-defined crystals.[10] |
| Ethanol/Water | Good (Two-Solvent System) | Similar to ethyl acetate/hexane, the product dissolves in ethanol, and water is added to decrease solubility. |
Step-by-Step Recrystallization (Two-Solvent System: Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.[11]
-
Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram: Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
Issue 3: Presence of Closely Related Isomers or Stubborn Impurities
When other methods fail to provide the desired purity, silica gel column chromatography is the method of choice for separating components with similar polarities.[12]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with silica gel using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatography Parameter Table
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | Adjust the ratio based on TLC results to achieve optimal separation. |
| Loading Method | Dry Loading | Prevents poor separation that can result from using too much solvent to load the sample. |
| Detection | UV light (254 nm) or KMnO4 stain | The aromatic ring of the product is UV active. A potassium permanganate stain can also visualize the compound. |
Summary
The purification of this compound requires a systematic approach tailored to the specific impurities present. By understanding the chemical properties of the target molecule and potential byproducts, appropriate techniques such as acid-base extraction, recrystallization, and column chromatography can be effectively employed. This guide provides the foundational knowledge and practical steps to troubleshoot common purification challenges and achieve a high-purity final product.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" reaction condition optimization (temperature, solvent)
Welcome to the technical support guide for the synthesis and reaction condition optimization of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 38250-16-7). This molecule is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and answer frequently asked questions regarding its synthesis, with a focus on optimizing temperature and solvent conditions.
The predominant and most established method for synthesizing this class of aryl α-keto esters is the Friedel-Crafts acylation .[2][3] This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring—in this case, phenol—with an appropriate acylating agent, catalyzed by a strong Lewis acid.[2][4] While powerful, the reaction is highly sensitive to reaction parameters, especially when using a substrate with a strongly activating and coordinating hydroxyl group like phenol.[5]
This document will walk you through the causality behind experimental choices to ensure your synthesis is efficient, reproducible, and successful.
Core Synthesis Pathway: Friedel-Crafts Acylation
The reaction involves the electrophilic attack of an acylium ion, generated from an acylating agent and a Lewis acid, onto the electron-rich phenol ring. Due to the directing effect of the hydroxyl group, substitution occurs primarily at the para position, with the ortho isomer being a potential byproduct.
Caption: General workflow for the Friedel-Crafts acylation of phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? The most widely employed method is the Friedel-Crafts acylation of phenol using an acylating agent like methyl oxalyl chloride or dimethyl oxalate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][6] This method directly attaches the methyl oxoacetate group to the aromatic ring.
Q2: Why is the choice of solvent so critical for this reaction? The Lewis acid catalyst (e.g., AlCl₃) is highly reactive and will form complexes with or be destroyed by many common solvents. Protic solvents (like water, alcohols) and Lewis basic solvents (like THF, diethyl ether, acetone) are incompatible as they will irreversibly coordinate with the catalyst, rendering it inactive.[7] Therefore, only inert, aprotic solvents should be used.
Q3: What is the general role of temperature in optimizing this synthesis? Temperature is a critical balancing act.
-
Low Temperatures (e.g., 0 °C to RT): Generally favor higher selectivity for the desired para-isomer over the ortho-isomer. They also minimize the formation of degradation byproducts. However, the reaction rate will be slower.
-
Elevated Temperatures (e.g., >50 °C): Can increase the reaction rate but often lead to a decrease in regioselectivity and the formation of undesired side products, including potential O-acylation or polymerization of phenol.
Q4: Is it necessary to protect the hydroxyl group of phenol before the reaction? This is a key strategic decision.
-
Direct Acylation (No Protection): This is a more atom-economical approach. However, the phenolic hydroxyl group coordinates strongly with the Lewis acid catalyst.[5] This means you must use at least one full equivalent of catalyst just to titrate the hydroxyl group, in addition to the catalytic amount needed for the acylation itself. This often necessitates using stoichiometric or excess amounts of the Lewis acid.
-
Protection/Deprotection Strategy: Protecting the phenol as an ether (e.g., anisole) or a silyl ether changes the substrate. While this avoids the complication of the free hydroxyl group, it adds two steps to the synthesis (protection and deprotection), which can lower the overall yield. For anisole, the methoxy group is still a strong activator and directs para substitution.
Q5: What are the main regioisomers and byproducts to expect? The primary byproduct is typically the ortho-isomer, Methyl 2-(2-hydroxyphenyl)-2-oxoacetate . The ratio of para to ortho substitution is influenced by steric hindrance and reaction temperature, with lower temperatures favoring the para product. Another possible, though often less favorable, byproduct is the O-acylated ester, which can sometimes rearrange to the C-acylated products under the reaction conditions (a process known as the Fries rearrangement).
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Problem 1: Low or No Product Yield
-
Possible Cause A: Inactive Lewis Acid Catalyst.
-
Why it happens: Aluminum chloride (AlCl₃) is extremely hygroscopic. Even brief exposure to atmospheric moisture can hydrolyze it, rendering it inactive.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Handle it quickly in a glovebox or under a positive pressure of inert gas (Nitrogen or Argon). Ensure all glassware is rigorously dried.
-
-
Possible Cause B: Incorrect Stoichiometry.
-
Why it happens: This is a very common issue. The Lewis acid complexes not only with the acylating agent but also with the phenolic hydroxyl group and the carbonyl oxygen of the product.[4] These are not catalytic amounts; they are consumed.
-
Solution: When using unprotected phenol, a minimum of 2.2 equivalents of AlCl₃ is recommended: 1 equivalent for the phenolic -OH, 1 equivalent to complex with the product ketone, and ~0.2 equivalents for catalysis.
-
-
Possible Cause C: Reaction Temperature is Too Low.
-
Why it happens: While low temperatures are good for selectivity, the activation energy for the reaction may not be overcome, leading to an extremely slow or stalled reaction.
-
Solution: Start the reaction at 0 °C for controlled addition of reagents. After addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Problem 2: Significant Formation of Byproducts (e.g., ortho-isomer)
-
Possible Cause A: Reaction Temperature is Too High.
-
Why it happens: Higher temperatures provide more energy, which can overcome the steric barrier to ortho-acylation, reducing the selectivity of the reaction.
-
Solution: Maintain the reaction temperature at or below room temperature. Running the reaction at 0 °C for its entire duration can significantly improve the para/ortho ratio.
-
-
Possible Cause B: Solvent Choice.
-
Why it happens: The solvent can influence the effective size of the electrophile and the transition state energies for ortho versus para attack.
-
Solution: Less polar, non-coordinating solvents like dichloromethane (DCM) or carbon disulfide (CS₂) often provide good selectivity. Avoid more polar solvents like nitrobenzene unless necessary for solubility, as they can sometimes alter product ratios.
-
Problem 3: Difficult Product Isolation or Emulsion During Workup
-
Possible Cause A: Improper Quenching of the Reaction.
-
Why it happens: The workup of a Friedel-Crafts reaction involves quenching the large excess of AlCl₃. Adding water directly to the reaction mixture is extremely exothermic and can cause boiling and degradation. The formation of aluminum hydroxides can lead to persistent emulsions.
-
Solution: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts (as AlCl₃) soluble in the aqueous phase and prevents the formation of gelatinous aluminum hydroxide.
-
-
Possible Cause B: Product Lost in the Aqueous Layer.
-
Why it happens: The product contains a phenolic hydroxyl group, which is acidic. If the aqueous layer becomes basic during workup (e.g., if quenched with only water), the product can be deprotonated to the phenoxide, which is highly water-soluble.
-
Solution: Ensure the aqueous layer is acidic (pH 1-2) before and during extraction. Extract with a moderately polar solvent like ethyl acetate, which is effective at recovering phenolic compounds. Wash the combined organic layers with brine to break up any emulsions and remove excess water.
-
Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for Friedel-Crafts Acylation
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | 40 | Excellent. Inert, good solvent for reactants, low boiling point for easy removal. The standard choice. |
| **Carbon Disulfide (CS₂) ** | 46 | Very Good. A classic solvent for this reaction, completely non-coordinating. However, it is highly flammable and toxic. |
| 1,2-Dichloroethane | 84 | Good. Can be used for reactions requiring slightly higher temperatures. |
| Nitrobenzene | 211 | Acceptable (with caution). Can dissolve the AlCl₃ complex, but its high boiling point makes it difficult to remove. Can alter selectivity. |
| Tetrahydrofuran (THF) | 66 | Unsuitable. A Lewis base that will irreversibly complex with AlCl₃, killing the reaction.[7] |
| Methanol / Ethanol | 65 / 78 | Unsuitable. Protic solvents that will react violently with and destroy the catalyst. |
| Water | 100 | Unsuitable. Reacts with and destroys the catalyst. |
Table 2: Temperature Optimization Strategy
| Temperature Range | Expected Outcome | Potential Issues & Recommendations |
| -10 °C to 5 °C | Highest para-selectivity, cleanest reaction profile. | Reaction may be very slow. Recommended for initial reagent addition and for maximizing purity. |
| 5 °C to 25 °C (RT) | Good balance of reaction rate and selectivity. | A practical range for most lab-scale syntheses. Monitor by TLC to determine completion. |
| > 30 °C | Faster reaction rate. | Risk of decreased selectivity (ortho-isomer formation), O-acylation, and potential for side reactions/degradation. Generally not recommended unless the reaction is stalled at lower temperatures. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Phenol (1.0 eq)
-
Methyl oxalyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (2.5 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve phenol (1.0 eq) and methyl oxalyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup (Quench): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry. Caution: This is an exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic reagents), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., toluene or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 38250-16-7), a key intermediate in the pharmaceutical and fine chemical industries.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will address common pitfalls, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, scalable, and efficient process.
The predominant synthetic route is the Friedel-Crafts acylation of phenol with an appropriate acylating agent, such as methyl oxalyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective at a small scale, this method presents significant challenges during scale-up.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the scale-up synthesis in a direct question-and-answer format.
Q1: My yield of this compound is significantly lower on a larger scale compared to my lab results. What are the primary causes?
A1: Low yields in the scale-up of Friedel-Crafts acylation of phenols are a common and multifaceted issue, often stemming from two core chemical challenges that are exacerbated by scale.[2]
-
Competitive O-Acylation vs. C-Acylation: Phenol is a bidentate nucleophile, meaning it can be acylated at two positions.[3]
-
C-Acylation (Desired): Electrophilic attack on the aromatic ring to form the target hydroxyaryl ketone. This is a thermodynamically favored but often slower reaction.
-
O-Acylation (Side Reaction): Nucleophilic attack by the phenolic oxygen to form a phenyl ester. This pathway is kinetically favored (forms faster) and can become the dominant reaction under suboptimal conditions, consuming starting material without producing the desired product.[2]
-
-
Lewis Acid Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[3] This forms a stable complex that has two negative effects:
Scale-Up Implications:
-
Thermal Management: Inadequate heat removal in a large reactor can lead to localized temperature spikes, which can favor the kinetically controlled O-acylation product.
-
Catalyst Stoichiometry: Due to deactivation, a stoichiometric amount (or even an excess) of the Lewis acid is often required.[4] At scale, this has significant cost, safety, and waste-stream implications. Inadequate catalyst loading will stall the reaction and lead to poor conversion.
Q2: I'm observing a significant amount of the ortho-isomer alongside my desired para-product. How can I improve regioselectivity?
A2: Achieving high para-selectivity is crucial and is primarily influenced by reaction temperature and steric effects.
-
Thermodynamic vs. Kinetic Control: The para product is generally the thermodynamically more stable isomer due to reduced steric hindrance, while the ortho product can be the kinetically favored one.[5]
-
Solution: Running the reaction at lower, controlled temperatures (e.g., 0-10°C) for a longer duration allows the reaction to proceed under thermodynamic control, favoring the formation of the more stable para-isomer.[5] Higher temperatures can lead to a mixture of isomers.
-
-
Choice of Solvent: The choice of solvent can influence the effective size of the electrophilic complex. Less polar solvents like 1,2-dichloroethane or carbon disulfide can sometimes improve para-selectivity compared to more polar options like nitrobenzene.[2]
Q3: The work-up and quenching of my large-scale reaction are hazardous and difficult to control. What is a safe and effective methodology?
A3: The quenching of a large-scale Friedel-Crafts reaction is one of the most critical and hazardous steps due to the large excess of reactive AlCl₃. The reaction with water is violently exothermic.
-
Standard Procedure: The standard lab procedure involves pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[2]
-
Scale-Up Challenge: This "forward quench" is extremely dangerous at scale. Adding the reaction mixture to water/ice can create an uncontrollable exotherm.
-
Recommended Solution (Reverse Quench): A "reverse quench" is mandatory for safety at scale. This involves slowly and carefully adding the quenching solution (ice-cold water, often with HCl) to the reaction mixture under vigorous stirring and efficient cooling. The rate of addition must be strictly controlled to keep the internal temperature within a safe range (e.g., below 25-30°C). This ensures the large volume of the reaction mixture acts as a heat sink.
Q4: Purification by column chromatography is not viable for my multi-kilogram batch. What are the best alternative purification strategies?
A4: Industrial-scale purification relies on more robust and scalable techniques than chromatography.
-
Recrystallization: This is the most effective and common method for purifying solid products at scale. The key is solvent selection. A good solvent system will dissolve the product and impurities at an elevated temperature, but upon cooling, will selectively crystallize the high-purity desired product while keeping isomers and byproducts in the mother liquor.
-
Solvent Screening: A screening process is necessary. Consider solvent pairs like ethanol/water, isopropanol/water, or toluene/heptane.[6]
-
-
Distillative Purification (If applicable): While the target molecule has a high boiling point (approx. 329°C), vacuum distillation could potentially be used to remove lower-boiling impurities or unreacted starting materials before recrystallization.[1]
-
Wash/Slurry: Before recrystallization, washing or slurrying the crude solid with a solvent that dissolves impurities but not the product can significantly improve the final purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst stoichiometry for this reaction at scale?
A1: Due to the deactivation of the Lewis acid by the phenol's hydroxyl group, a stoichiometric excess of the catalyst is typically required to drive the reaction to completion.[2][3] A molar ratio of 2.0 to 3.0 equivalents of AlCl₃ relative to the limiting reagent (phenol or methyl oxalyl chloride) is a common starting point for optimization.[2] This ensures enough active catalyst is available for both complexation with the phenol and formation of the acylium ion electrophile.
Q2: Which solvent system is recommended for the scale-up synthesis?
A2: The ideal solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control, and be easily removed.
-
1,2-Dichloroethane (DCE): Often a good choice. It is inert, has a moderate boiling point (83°C), and is a good solvent for the reactants and intermediates.
-
Nitrobenzene: A classic solvent for Friedel-Crafts reactions, particularly when higher temperatures are needed. However, its high boiling point (211°C) and toxicity make it less desirable for scale-up.[7]
-
Carbon Disulfide (CS₂): Can be used for low-temperature reactions, but its extreme flammability and low boiling point (46°C) pose significant safety risks at an industrial scale.[2]
For scale-up, 1,2-dichloroethane often represents the best balance of reactivity, safety, and processability.
Q3: What are the Critical Process Parameters (CPPs) to monitor and control?
A3: For a robust and reproducible process, the following CPPs must be strictly controlled:
-
Temperature: Crucial for managing exotherms, controlling side reactions (O-acylation), and ensuring regioselectivity (para vs. ortho).
-
Rate of Addition: Slow, controlled addition of reagents (especially the acylating agent) is essential to manage the initial exothermic reaction.[8]
-
Mixing/Agitation: Efficient agitation is vital in a large reactor to ensure uniform temperature distribution and prevent localized "hot spots."
-
Anhydrous Conditions: Water content must be minimized (<100 ppm) in all reagents and solvents to prevent catalyst deactivation.[4]
Q4: How can I ensure strictly anhydrous conditions in a large-scale reactor?
A4: Maintaining an anhydrous environment is critical for success.
-
Glassware/Reactor: The reactor must be thoroughly dried before use, often by heating under a vacuum or purging with a dry, inert gas like nitrogen.
-
Reagents and Solvents: Use high-purity, anhydrous grade solvents and reagents. Solvents can be further dried using molecular sieves.
-
Inert Atmosphere: The entire process, from charging reagents to quenching, should be conducted under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[2]
Section 3: Protocols & Methodologies
Protocol 1: Recommended Scale-Up Synthesis Protocol
This protocol is a guideline and must be optimized for specific equipment and scales. All operations must be performed under a dry nitrogen atmosphere.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Catalyst Slurry: Charge the reactor with anhydrous 1,2-dichloroethane (DCE). Begin cooling to 0-5°C with strong agitation. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).
-
Reagent Addition: In a separate, dry addition vessel, dissolve phenol (1.0 eq.) and methyl oxalyl chloride (1.1 eq.) in anhydrous DCE.
-
Reaction: Slowly add the reagent solution from the addition vessel to the AlCl₃ slurry in the main reactor over 2-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C. Monitor the reaction's progress by taking quenched samples for HPLC or TLC analysis until the consumption of phenol is complete (typically 4-8 hours).
-
Quenching: See Protocol 2.
-
Work-up: After quenching, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: See Protocol 3.
Protocol 2: Large-Scale Quenching and Work-Up (Reverse Quench)
Safety First: This procedure is highly exothermic and requires a robust cooling system.
-
Preparation: Ensure the completed reaction mixture is cooled to 0-5°C in the reactor. In a separate vessel, prepare a quench solution of 1M HCl in water and cool it to <5°C.
-
Slow Addition: Under maximum agitation and cooling, slowly pump the cold quench solution into the reactor. The addition rate must be carefully controlled to maintain the internal temperature below 25°C.
-
Phase Separation: Once the quench is complete and the exotherm has subsided, stop the agitation and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Extract the remaining aqueous phase with an additional portion of DCE if necessary to recover any dissolved product. Combine the organic layers.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on lab-scale screening, select an appropriate solvent system (e.g., 80:20 Isopropanol:Water).
-
Dissolution: Transfer the crude solid product to a clean, dry reactor. Add the primary solvent (Isopropanol) and heat the mixture with stirring until a clear solution is obtained (e.g., 70-75°C).
-
Crystallization: Slowly add the anti-solvent (Water) until slight turbidity persists. Then, slowly cool the solution over several hours to induce crystallization. A slow cooling profile is key to forming large, pure crystals. Cool to 0-5°C and hold for 2-4 hours to maximize recovery.
-
Isolation: Filter the resulting slurry to collect the crystals. Wash the filter cake with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 4: Visual Guides
Diagram 1: Troubleshooting Low Yield
This decision tree provides a logical workflow for diagnosing and resolving low yield issues.
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Process Flow for Scale-Up Synthesis
This diagram outlines the major unit operations in the scaled-up manufacturing process.
Caption: A process flow diagram for the scale-up synthesis.
Section 5: Data Summary
Table 1: Impact of Key Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Expected Impact on Yield | Expected Impact on para:ortho Ratio | Rationale |
| Temperature | Low (0-10°C) | May require longer reaction time but generally higher isolated yield of desired product. | High (Favors para) | Favors thermodynamic product, minimizes side reactions.[5] |
| High (25-50°C) | Faster reaction but potential for lower yield due to byproduct formation. | Low (Increased ortho) | Favors kinetic product and increases risk of decomposition.[5] | |
| AlCl₃ Stoichiometry | Low (1.0-1.5 eq.) | Poor | N/A (low conversion) | Insufficient active catalyst due to complexation with phenol and product.[3][4] |
| High (2.5-3.0 eq.) | Good to Excellent | High | Ensures enough catalyst is available to drive C-acylation to completion.[2] | |
| Addition Rate | Fast | Potentially lower due to poor exotherm control, favoring O-acylation. | Lower | Localized high temperatures can reduce selectivity.[8] |
| Slow | Optimal | Higher | Allows for effective heat dissipation and maintains controlled reaction conditions.[8] |
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Identification of Unknown Peaks in the NMR Spectrum of "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying unexpected peaks in the ¹H and ¹³C NMR spectra of "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate." The following question-and-answer section is designed to logically diagnose potential issues, from common contaminants to complex structural unknowns.
Troubleshooting Workflow Overview
Before diving into specific issues, it's helpful to have a systematic approach. The following diagram outlines a general workflow for identifying unknown peaks in any NMR spectrum.
Caption: General workflow for identifying unknown NMR peaks.
Frequently Asked Questions (FAQs)
Q1: I see small, sharp peaks that don't match my product. What are the most common sources of these signals?
A1: Initial Analysis of Common Contaminants
Before suspecting complex impurities, the first step is to rule out common laboratory contaminants. These are frequently introduced from solvents used during synthesis, workup, purification, or from the NMR solvent itself.
Troubleshooting Guide:
-
Check the Deuterated Solvent Residual Peak: Every deuterated solvent has a small corresponding residual protonated signal. Ensure you know its expected chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Identify Water: A peak for water (H₂O or HOD) is very common. It is typically a broad singlet, and its chemical shift is highly variable depending on the solvent, concentration, and temperature (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).
-
Consult Impurity Tables: Cross-reference any unknown peaks with established tables of common NMR impurities. These resources are invaluable for quickly identifying contaminants like residual ethyl acetate, acetone, grease, or hexane.[1][2][3]
Table 1: Predicted ¹H & ¹³C NMR Chemical Shifts for this compound and Common Contaminants
| Compound | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| This compound | Aromatic AA'BB' system: ~7.9 (d, 2H), ~6.9 (d, 2H)Methyl (-OCH₃): ~3.9 (s, 3H)Phenolic (-OH): 5-10 (broad s, 1H) | Carbonyl (C=O): ~185, ~163Aromatic (C-O): ~162Aromatic (C-C=O): ~125Aromatic (CH): ~133, ~116Methyl (-OCH₃): ~53 |
| Water (H₂O) | 1.5-4.8 (variable, broad) | N/A |
| Acetone | ~2.17 (s) | ~206.7, ~30.6 |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | ~171.1, ~60.3, ~21.1, ~14.2 |
| Dichloromethane | ~5.32 (s) | ~53.8 |
| Silicone Grease | ~0.07 (s, broad) | ~1.1 |
Note: Predicted shifts for the target molecule are based on standard chemical shift principles. Actual values may vary based on solvent and concentration.
Q2: I've ruled out common solvents. Could the peaks be from my synthesis?
A2: Synthesis-Related Impurities
Yes, this is a very common scenario. Incomplete reactions or side reactions can leave starting materials or generate byproducts that appear in your final spectrum. A frequent synthesis method for this target molecule is the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.[4]
Troubleshooting Guide:
-
Analyze the Synthetic Route: Identify all starting materials, reagents, and potential byproducts.
-
Obtain Reference Spectra: If possible, run NMR spectra of your starting materials (e.g., phenol) to have a direct comparison.
-
Compare Chemical Shifts: Check your spectrum for signals corresponding to these potential impurities. For example, unreacted phenol has characteristic aromatic signals.[5][6] A common byproduct could be methyl 4-hydroxybenzoate if the acylating agent partially decarbonylates.
Table 2: Potential Synthesis-Related Impurities and Their Approximate ¹H NMR Shifts
| Compound | Role | Key ¹H Chemical Shifts (ppm) |
| Phenol | Starting Material | ~7.3 (t, 2H), ~6.9 (m, 3H), 4-8 (broad s, 1H)[5][7] |
| Methyl Oxalyl Chloride | Starting Material | ~4.0 (s, 3H)[8][9][10] |
| Methyl 4-hydroxybenzoate | Byproduct/Impurity | ~7.9 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H)[11][12] |
Q3: My sample is a few weeks old and now shows new peaks. Could my compound be degrading?
A3: Degradation Products
This compound contains an ester functional group, which can be susceptible to hydrolysis, especially if exposed to moisture or trace acid/base.
Troubleshooting Guide:
-
Consider Hydrolysis: The most likely degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, "2-(4-hydroxyphenyl)-2-oxoacetic acid."
-
Look for Key Spectral Changes:
-
The disappearance or reduction in the intensity of the methyl singlet at ~3.9 ppm.
-
The appearance of a very broad carboxylic acid proton signal, typically downfield (>10 ppm).
-
-
Use LC-MS for Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to confirm degradation, as it can detect the change in molecular weight. The mass of the carboxylic acid will be 14 units less than the methyl ester.
Q4: I have a broad peak that disappears over time or shifts between samples. How can I confirm if it's my phenolic -OH?
A4: Identifying Exchangeable Protons with a D₂O Shake
Protons attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen are "exchangeable." Their chemical shifts can be inconsistent, and they often appear as broad signals. A "D₂O shake" is a simple and definitive experiment to identify them.
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the exchangeable proton (e.g., the phenolic -OH) will significantly decrease in intensity or disappear completely. A new, larger HOD peak may appear.
Q5: I suspect one of the unknown peaks is unreacted phenol. How can I prove it?
A5: Confirmation with a Spiking Experiment
A spiking experiment is a powerful technique to confirm the identity of a suspected impurity when an authentic sample of that substance is available.
Experimental Protocol: Spiking
-
Acquire Initial Spectrum: Take a high-quality ¹H NMR spectrum of your sample.
-
Prepare Dopant: Dissolve a very small amount (e.g., <1 mg) of the suspected compound (the "dopant," in this case, phenol) in a small volume of the same deuterated solvent.
-
Spike the Sample: Add a tiny aliquot of the dopant solution to your NMR tube.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again under the exact same conditions.
-
Analyze: If the peak you suspected to be phenol increases in intensity (integration) relative to your product peaks, you have confirmed its identity. If a new set of peaks appears, your original unknown was not phenol.
Caption: Workflow of a spiking experiment.
Q6: My ¹H NMR spectrum is very crowded in the aromatic region, and I can't interpret the splitting patterns. What should I do?
A6: Using 2D NMR for Structural Elucidation
When a 1D NMR spectrum is too complex due to overlapping signals, two-dimensional (2D) NMR techniques are necessary. These experiments spread the information across two frequency axes, resolving overlaps and revealing correlations between nuclei.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for mapping out proton-proton networks within a molecule.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling). This is the best way to assign carbon signals based on their known proton assignments.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting molecular fragments and piecing together the final structure of an unknown impurity.
If you suspect an impurity with a structure different from your target, running this suite of 2D NMR experiments is the gold standard for full structural characterization.[15]
Q7: I have a significant impurity that I cannot identify by any of the above methods. How can I get a definitive answer?
A7: Absolute Confirmation with Hyphenated Techniques (LC-MS)
For a completely unknown impurity, determining the molecular weight is a crucial first step. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this.
Troubleshooting Workflow:
-
LC Separation: The LC component separates the components of your mixture in time. This is useful for confirming how many impurities are present.
-
MS Detection: The MS component acts as a detector, providing the mass-to-charge ratio (m/z) for each separated component. For most small molecules, this value corresponds to the molecular weight (+1 for protonation, [M+H]⁺).
-
High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to predict the elemental formula of the unknown impurity.
-
Tandem MS (MS/MS): In this technique, the mass spectrometer isolates the impurity ion and fragments it. The resulting fragmentation pattern provides powerful clues about the molecule's structure.[16][17]
Combining NMR data (which gives information on the carbon-hydrogen framework) with MS data (which provides the molecular formula and fragmentation) is the most powerful combination for identifying completely unknown structures.[8][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668) [hmdb.ca]
- 3. Phenol(108-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. METHYL OXALYL CHLORIDE(5781-53-3) 1H NMR spectrum [chemicalbook.com]
- 9. Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 12. The Pherobase NMR: Methyl 4-hydroxybenzoate|me-4-hydroxybenzoate|C8H8O3 [pherobase.com]
- 13. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum [chemicalbook.com]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390) [hmdb.ca]
- 16. spectrabase.com [spectrabase.com]
- 17. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]
- 18. dev.spectrabase.com [dev.spectrabase.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key intermediate in the synthesis of pharmaceuticals and bioactive compounds, requires robust analytical methods to ensure the quality and efficacy of the final product.[1] This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and supported by experimental data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[2][3][4]
The Critical Role of Method Validation
Before delving into specific methodologies, it is crucial to understand the core parameters of analytical method validation as stipulated by regulatory bodies like the FDA and international standards such as the ICH.[5] These parameters ensure that a method is reliable, reproducible, and fit for its intended purpose.[2][6] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC with UV detection is a common and effective approach.[7]
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its polarity and the composition of the mobile phase.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is often employed to ensure good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte, typically around its lambda max.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (solvent), a placebo (if in a formulation), and the analyte to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them. Plot a calibration curve of peak area versus concentration. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[8][9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits, often ≤ 2%.[6][10]
-
References
- 1. This compound [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. moca.net.ua [moca.net.ua]
- 10. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Reaction Kinetics and Mechanisms of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for designing self-validating experimental systems. While direct comparative kinetic studies on Methyl 2-(4-hydroxyphenyl)-2-oxoacetate are not extensively available in the literature, this guide synthesizes data from analogous systems and fundamental organic chemistry principles to provide a robust predictive framework for its reactivity.
I. Synthesis of this compound: A Mechanistic Overview
The primary route to α-keto esters like this compound often involves the condensation of an aromatic compound with an oxalate derivative. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.
Alternative Synthetic Approaches:
While the Friedel-Crafts reaction is a staple, alternative methods offer potential advantages in terms of milder conditions or improved regioselectivity. These can include:
-
Oxidation of 4-Hydroxymandelic Acid Derivatives: The corresponding mandelic acid derivative can be oxidized to the α-keto acid, followed by esterification.
-
Cross-Coupling Reactions: Palladium-catalyzed carbonylation of an aryl halide in the presence of methanol and carbon monoxide represents a modern approach.
The choice of synthetic route will invariably impact the impurity profile and downstream reactivity of the target molecule. For kinetic studies, a highly pure starting material is paramount.
II. Comparative Analysis of Key Reactions
This section compares the anticipated kinetics and mechanisms of the principal reactions involving this compound: hydrolysis, transesterification, and reduction.
Hydrolysis: A Tale of Two Catalysts
The cleavage of the methyl ester to yield 4-hydroxyphenylglyoxylic acid can be achieved under both acidic and basic conditions. The choice of catalyst profoundly influences the reaction mechanism and rate.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction proceeds via a series of equilibrium steps. The initial and rate-determining step is the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. This is followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.
Base-Promoted Hydrolysis (Saponification):
Base-promoted hydrolysis is an irreversible process that typically proceeds at a faster rate than its acid-catalyzed counterpart. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the methoxide ion, a strong base. The final, irreversible step is an acid-base reaction between the carboxylic acid and the methoxide ion, which drives the reaction to completion.
| Catalyst | Mechanism | Key Features | Expected Relative Rate |
| Acid (e.g., HCl, H₂SO₄) | A-AC2 (bimolecular acyl-oxygen cleavage) | Reversible, requires excess water to drive to completion. | Slower |
| Base (e.g., NaOH, KOH) | B-AC2 (bimolecular acyl-oxygen cleavage) | Irreversible due to deprotonation of the carboxylic acid product. | Faster |
Experimental Protocol: Kinetic Analysis of Hydrolysis
-
Preparation of Reaction Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare separate acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions.
-
Initiation of Reaction: In a temperature-controlled reaction vessel, mix the ester solution with either the acidic or basic solution to initiate hydrolysis.
-
Time-Course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization for the base-catalyzed reaction or dilution for the acid-catalyzed reaction).
-
Analysis: Analyze the concentration of the starting material and/or product at each time point using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (pseudo-first-order under conditions of excess water) to determine the observed rate constant (k_obs).
Transesterification: Exchanging the Ester Moiety
Transesterification, the conversion of one ester to another, is a critical reaction for modifying the properties of the molecule. This reaction can also be catalyzed by both acids and bases.
Mechanism of Transesterification:
The mechanisms for acid- and base-catalyzed transesterification are analogous to those of hydrolysis, with an alcohol acting as the nucleophile instead of water.[1]
-
Acid-Catalyzed: Protonation of the carbonyl oxygen is followed by nucleophilic attack by the incoming alcohol.[1]
-
Base-Catalyzed: An alkoxide, generated by the deprotonation of the incoming alcohol by a strong base, acts as the nucleophile.[1]
The equilibrium nature of this reaction necessitates strategies to drive it towards the desired product, such as using a large excess of the reactant alcohol or removing the leaving alcohol (e.g., methanol) by distillation.
Comparative Performance of Alcohols:
The rate of transesterification is influenced by the steric hindrance and nucleophilicity of the incoming alcohol.
| Alcohol | Steric Hindrance | Nucleophilicity | Expected Relative Rate |
| Methanol | Low | High | (Reference) |
| Ethanol | Low | High | Slightly slower than Methanol |
| Isopropanol | Moderate | Moderate | Slower than primary alcohols |
| tert-Butanol | High | Low | Significantly slower |
Experimental Workflow: Comparative Transesterification Kinetics
Caption: Workflow for comparing transesterification kinetics.
Reduction of the Ketone: Accessing Chiral Alcohols
The reduction of the α-keto group to a hydroxyl group provides access to valuable chiral building blocks, such as 4-hydroxymandelic acid derivatives. The choice of reducing agent will determine the stereoselectivity and reaction rate.
Common Reducing Agents and Their Characteristics:
| Reducing Agent | Selectivity | Key Features | Expected Relative Rate |
| Sodium Borohydride (NaBH₄) | Non-selective | Mild, easy to handle. | Moderate |
| Lithium Aluminum Hydride (LAH) | Non-selective | Powerful, reacts with protic functional groups. | Fast |
| Asymmetric Hydrogenation Catalysts (e.g., Ru-BINAP) | Enantioselective | Provides access to single enantiomers. | Dependent on catalyst loading and conditions |
Mechanism of Reduction with Hydride Reagents:
The reduction with hydride reagents like NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide during workup yields the alcohol.
Workflow for Asymmetric Reduction
Caption: Workflow for asymmetric reduction of the keto group.
III. Conclusion and Future Directions
The reactivity of this compound is governed by the interplay of its α-keto ester and phenolic functionalities. While this guide provides a predictive framework for its common transformations based on established chemical principles and data from analogous systems, there is a clear need for direct experimental investigation.
Future research should focus on:
-
Quantitative Kinetic Studies: Performing rigorous kinetic analyses for the hydrolysis, transesterification, and reduction of this compound to determine rate constants and activation parameters.
-
Comparative Catalyst Screening: Systematically evaluating a range of catalysts for each transformation to identify the optimal conditions for yield, selectivity, and reaction time.
-
Computational Modeling: Employing density functional theory (DFT) calculations to elucidate the transition states and reaction pathways, providing a deeper mechanistic understanding.
By combining systematic experimental work with computational modeling, a comprehensive understanding of the reaction kinetics and mechanisms of this important synthetic intermediate can be achieved, enabling its more efficient and controlled application in the development of novel pharmaceuticals and other high-value chemicals.
IV. References
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 10). Transesterification. --INVALID-LINK--
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. --INVALID-LINK--
References
Comparison of different synthetic routes for "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key building block in the synthesis of pharmaceuticals and other bioactive molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of three primary routes: Friedel-Crafts acylation, oxidation of a key intermediate, and a Grignard-based approach. Each method is evaluated based on its underlying chemical principles, procedural intricacies, and overall efficiency, providing researchers with the critical information needed to select the optimal route for their specific application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation (via Fries Rearrangement) | Route 2: Oxidation of Methyl 2-(4-hydroxyphenyl)acetate | Route 3: Grignard Reaction with Demethylation |
| Starting Materials | Phenol, Methyl Oxalyl Chloride | Methyl 2-(4-hydroxyphenyl)acetate | 4-Bromoanisole, Magnesium, Dimethyl Oxalate |
| Key Transformation | O-acylation followed by Lewis acid-catalyzed rearrangement | Direct oxidation of the benzylic position | Grignard reagent formation, nucleophilic acyl substitution, and deprotection |
| Key Advantages | Utilizes readily available starting materials. | Potentially high atom economy and directness. | Good for constructing the carbon skeleton; avoids direct handling of phenol in the key C-C bond formation step. |
| Key Challenges | Control of regioselectivity (ortho- vs. para-substitution), potential for low yields due to side reactions, and use of stoichiometric amounts of corrosive Lewis acids. | Requires a selective and efficient oxidizing agent; potential for over-oxidation. | Multi-step process, requires anhydrous conditions for Grignard reaction, and a separate deprotection step. |
| Typical Reagents | AlCl₃, Methyl Oxalyl Chloride | Selenium Dioxide (SeO₂), or Copper(II) Oxide (CuO) with an oxidant | Magnesium, Dimethyl Oxalate, Boron Tribromide (BBr₃) |
Route 1: Friedel-Crafts Acylation via Fries Rearrangement
The direct Friedel-Crafts acylation of phenol with methyl oxalyl chloride is a conceptually straightforward approach to forming the carbon-carbon bond at the para position. However, this direct approach is often complicated by the high reactivity of the phenolic hydroxyl group, which can lead to competitive O-acylation and complexation with the Lewis acid catalyst, deactivating the ring towards the desired C-acylation.[1][2]
A more controlled and often higher-yielding approach involves a two-step sequence: initial O-acylation of phenol to form phenyl methyl oxalate, followed by a Fries rearrangement to migrate the acyl group to the aromatic ring.[1][3][4][5] The Fries rearrangement is catalyzed by a Lewis acid, and the regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent.[3][4] Lower temperatures generally favor the formation of the para-isomer, which is the desired product in this case.[3]
Experimental Protocol: Two-Step Friedel-Crafts Acylation (Fries Rearrangement)
Step 1: Synthesis of Phenyl Methyl Oxalate (O-acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine (1.1 eq.), to the solution.
-
Add methyl oxalyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl methyl oxalate.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq.) in an inert solvent like nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of phenyl methyl oxalate (1.0 eq.) in the same solvent to the AlCl₃ suspension.
-
Stir the reaction mixture at a low temperature (e.g., 0-10 °C) for several hours to favor para-acylation. Monitor the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Route 2: Oxidation of Methyl 2-(4-hydroxyphenyl)acetate
This route offers a more direct approach by starting with a precursor that already contains the desired carbon skeleton, Methyl 2-(4-hydroxyphenyl)acetate. The key transformation is the selective oxidation of the benzylic methylene group to a ketone. Several oxidizing agents can be employed for this purpose, with selenium dioxide (SeO₂) being a classic reagent for such transformations, often referred to as the Riley oxidation.[6][7] Another promising method involves a copper-catalyzed oxidation, which can be a more environmentally benign alternative.[8][9]
Causality Behind Experimental Choices
The choice of oxidizing agent is critical. Selenium dioxide is effective for the oxidation of α-methylene groups adjacent to an aromatic ring.[6][7] The reaction proceeds through an ene reaction followed by a[1][4]-sigmatropic rearrangement. The use of a catalytic amount of SeO₂ with a co-oxidant can mitigate issues with the toxicity and disposal of selenium compounds. Copper-based catalysts, in conjunction with an oxidant like tert-butyl hydroperoxide, offer a greener alternative.[8]
Experimental Protocol: Selenium Dioxide Oxidation
-
In a round-bottom flask, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Add a stoichiometric amount of selenium dioxide (SeO₂, 1.1-1.2 eq.). For a catalytic approach, use a smaller amount of SeO₂ (e.g., 0.1 eq.) with a co-oxidant like tert-butyl hydroperoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 3: Grignard Reaction Followed by Demethylation
This synthetic strategy builds the target molecule through a carbon-carbon bond formation using a Grignard reagent, which offers a reliable way to construct the aryl-keto-ester framework. To circumvent the issue of the acidic phenolic proton, the hydroxyl group is protected, typically as a methyl ether. The synthesis, therefore, involves three main stages: preparation of the Grignard reagent from 4-bromoanisole, reaction with an appropriate electrophile (dimethyl oxalate), and subsequent deprotection of the methyl ether to reveal the free phenol.
Mechanistic Insights
The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The initial tetrahedral intermediate can then collapse, eliminating methoxide, to form the desired α-keto ester. The final step involves the cleavage of the aryl methyl ether, for which boron tribromide (BBr₃) is a highly effective reagent.[10][11][12]
Experimental Protocol: Grignard-Based Synthesis
Step 1: Preparation of 4-methoxyphenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere, add a solution of 4-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction is exothermic and should be controlled by the rate of addition. Gentle heating may be required to initiate the reaction.
-
Once the magnesium has been consumed, the Grignard reagent is ready for the next step.
Step 2: Reaction with Dimethyl Oxalate
-
In a separate flame-dried flask, dissolve dimethyl oxalate (1.0 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent solution to the dimethyl oxalate solution via a cannula, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(4-methoxyphenyl)-2-oxoacetate.
-
Purify the product by column chromatography.
Step 3: Demethylation with Boron Tribromide
-
Dissolve the purified methyl 2-(4-methoxyphenyl)-2-oxoacetate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of boron tribromide (BBr₃, 1.1-1.5 eq.) in DCM dropwise.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
Friedel-Crafts Acylation (via Fries Rearrangement) Workflow
References
- 1. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Underg… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Phenolic Ester Derivatives: A Case Study of 4-Hydroxyphenylacetate Esters
In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds have emerged as a cornerstone of antioxidant research. Their inherent ability to neutralize deleterious free radicals underpins their potential in the development of drugs for a spectrum of diseases. Among the vast landscape of phenolic structures, "Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" presents a versatile scaffold for the synthesis of potent antioxidants, owing to its reactive phenolic and ester functionalities[1].
This guide provides a comprehensive framework for benchmarking the antioxidant activity of phenolic ester derivatives, with a specific focus on the illustrative case of 4-hydroxyphenylacetate esters. While direct, extensive comparative data on "this compound" derivatives remains an area of ongoing research, the principles and methodologies detailed herein are directly applicable. We will delve into the rationale behind structural modifications, present supporting experimental data from established antioxidant assays, and provide detailed protocols to empower researchers in their quest for superior antioxidant candidates.
The Rationale for Derivatization: Enhancing Antioxidant Efficacy
The antioxidant capacity of a phenolic compound is intrinsically tied to its chemical structure. The presence of a hydroxyl group on an aromatic ring is the key feature, enabling the donation of a hydrogen atom to stabilize free radicals[2]. However, the efficacy of this action can be significantly modulated by the introduction of various functional groups.
Esterification of phenolic acids, such as 4-hydroxyphenylacetic acid (4-HPA), a close structural analog of "this compound", is a widely employed strategy to enhance their therapeutic potential. This modification can influence several key parameters:
-
Lipophilicity: Increasing the lipophilicity of a phenolic compound can improve its ability to traverse cellular membranes and exert its antioxidant effects within lipid-rich environments.
-
Stability: Esterification can protect the reactive carboxylic acid group, potentially increasing the compound's stability and bioavailability.
-
Electronic Effects: The nature of the ester group can influence the electron density of the aromatic ring, thereby affecting the ease with which the phenolic proton is donated.
Benchmarking Antioxidant Activity: A Quantitative Comparison
To objectively compare the antioxidant potential of newly synthesized derivatives, a panel of standardized in vitro assays is indispensable. The most common and reliable methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
A study by Coccia et al. (2023) provides a clear example of how such a comparative analysis is conducted. The researchers synthesized a series of novel lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid and evaluated their antioxidant activity. The results, summarized in the table below, offer valuable insights into structure-activity relationships.
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (TEAC) |
| 4-Hydroxyphenylacetic acid | > 500 | 0.45 |
| Methyl 4-hydroxyphenylacetate | > 500 | 0.48 |
| Ethyl 4-hydroxyphenylacetate | > 500 | 0.50 |
| Propyl 4-hydroxyphenylacetate | > 500 | 0.52 |
| Butyl 4-hydroxyphenylacetate | > 500 | 0.55 |
Data sourced from a comparative analysis of 4-hydroxyphenylacetate esters[2].
Interpretation of Results:
The DPPH assay results indicate that neither the parent 4-hydroxyphenylacetic acid nor its short-chain alkyl esters exhibit significant radical scavenging activity at the tested concentrations. In contrast, the ABTS assay, which is sensitive to a broader range of antioxidants, reveals a subtle but discernible trend. As the length of the alkyl chain in the ester group increases, there is a corresponding modest increase in the Trolox Equivalent Antioxidant Capacity (TEAC). This suggests that enhancing the lipophilicity of the molecule, even slightly, can improve its interaction with the ABTS radical cation.
These findings underscore the importance of employing multiple assays to obtain a comprehensive understanding of a compound's antioxidant profile. The choice of assay should be guided by the specific research question and the anticipated mechanism of antioxidant action.
The Causality Behind Experimental Choices: Structure-Activity Relationships
The antioxidant activity of phenolic compounds is governed by several key structural features:
-
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in the ortho or para positions, often leads to enhanced antioxidant activity due to increased resonance stabilization of the resulting phenoxyl radical[3].
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as methyl groups, can increase the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation and thereby enhancing radical scavenging activity[4][5].
-
Steric Hindrance: Bulky groups near the hydroxyl moiety can sometimes hinder its interaction with free radicals, potentially reducing antioxidant activity.
The data on 4-hydroxyphenylacetate esters, while showing a modest effect of esterification, aligns with these general principles. The primary antioxidant activity is conferred by the phenolic hydroxyl group. The increasing lipophilicity with longer alkyl chains likely facilitates a more favorable interaction with the radical species in the assay medium. For derivatives of "this compound", one could hypothesize that the introduction of additional hydroxyl groups or electron-donating substituents on the phenyl ring would lead to a more significant enhancement of antioxidant activity.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative study hinges on the meticulous execution of validated experimental protocols. Below are detailed, step-by-step methodologies for the three key antioxidant assays discussed.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of the test compounds and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the % inhibition against the concentration of the test compounds and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, a blue/green chromophore.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
On the day of the assay, dilute the ABTS radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and positive control to separate wells.
-
Add 180 µL of the diluted ABTS radical cation solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the diluted ABTS radical cation solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Plot a standard curve of % inhibition versus the concentration of Trolox.
-
Express the antioxidant activity of the test compounds as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
Prepare a series of ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100-2000 µM).
-
Prepare solutions of the test compounds.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 25 µL of the test compounds or standards to separate wells.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 593 nm.
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentration.
-
Determine the FRAP value of the test compounds by interpolating their absorbance on the standard curve. The results are expressed as µM Fe(II) equivalents.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and methodologies for benchmarking the antioxidant activity of phenolic ester derivatives, using 4-hydroxyphenylacetate esters as a scientifically grounded case study. The presented data and protocols offer a robust framework for researchers to design, synthesize, and evaluate novel antioxidant compounds derived from scaffolds such as "this compound."
Future research should focus on the synthesis and rigorous antioxidant evaluation of a diverse library of "this compound" derivatives. By systematically modifying the phenolic ring and the ester group, and employing the battery of assays described herein, it will be possible to elucidate detailed structure-activity relationships and identify lead compounds with superior antioxidant potential for further development as therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methyl substitution on the antioxidative property and genotoxicity of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide Analogs as STAT6 Inhibitors
This guide provides an in-depth comparative analysis of a series of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives, a promising class of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 6 (STAT6). As a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 is a key therapeutic target for a range of allergic and inflammatory diseases, including asthma and atopic dermatitis.[1][2][3] This document will objectively compare the in vitro and in vivo performance of key analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this field.
The Rationale for Targeting the STAT6 Signaling Pathway
The STAT6 signaling cascade is central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are often dysregulated in allergic conditions.[2][3] Upon activation by IL-4 or IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of genes that promote key features of allergic inflammation.[1] Therefore, inhibiting STAT6 offers a targeted approach to disrupt this pathological process at a critical node.
Below is a diagram illustrating the IL-4/IL-13 signaling pathway leading to STAT6 activation.
Caption: IL-4/IL-13/STAT6 Signaling Pathway.
Comparative Analysis of Lead Analogs
Nagashima and colleagues synthesized a series of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives, leading to the identification of AS1517499 as a potent STAT6 inhibitor.[2][3] Further optimization of this scaffold resulted in the development of YM-341619 (also known as AS1617612), an analog with even greater potency and favorable pharmacokinetic properties.[4]
In Vitro Performance Comparison
The inhibitory activities of these compounds were evaluated using a cell-free STAT6 inhibition assay and a cell-based assay measuring the inhibition of IL-4-induced Th2 cell differentiation.[2][4] The results clearly demonstrate a significant improvement in potency from the initial series to the optimized analogs.
| Compound | STAT6 Inhibition IC50 (nM) | IL-4-induced Th2 Differentiation IC50 (nM) | Oral Bioavailability (Mouse, %) | Reference |
| AS1517499 | 21 | 2.3 | Not Reported | [1][2] |
| YM-341619 | 0.70 | 0.28 | 25 | [4] |
Expert Insights on Structure-Activity Relationship (SAR): The initial lead, AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide), established the core pharmacophore's effectiveness.[2] The subsequent development of YM-341619 (2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide) highlights key structural modifications that enhanced activity.[4] The replacement of the 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino} group with a 2-[(4-morpholin-4-ylphenyl)amino] moiety and the trifluorination of the benzyl group at the 4-position dramatically increased the inhibitory potency by approximately 30-fold. This suggests that the morpholinophenyl group provides a better fit into the binding pocket and that the electron-withdrawing fluorine atoms on the benzyl ring enhance key interactions.
In Vivo Performance of AS1517499
AS1517499 has been evaluated in several preclinical in vivo models, demonstrating its therapeutic potential.
| Disease Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Allergic Bronchial Asthma | Mouse (BALB/c) | 10 mg/kg, i.p. | Inhibited antigen-induced bronchial hyperresponsiveness and RhoA up-regulation. | [5][6] |
| Atopic Dermatitis (AD) and Asthma | Mouse (BALB/c) | 10 mg/kg, i.p. | Reduced Th2-related cytokines, airway eosinophil infiltration, and subepithelial collagen deposition in an AD-asthma comorbidity model. | [7][8] |
| Acute Inflammation (Zymosan-induced peritonitis) | Mouse | 10 mg/kg, i.p. | Delayed resolution of acute inflammation, indicating a role for STAT6 in the pro-resolving phase. | [9] |
Expert Insights on In Vivo Studies: The consistent efficacy of AS1517499 across multiple models of allergic inflammation validates STAT6 as a therapeutic target. The intraperitoneal route of administration in these studies demonstrates proof-of-concept. The improved oral bioavailability of YM-341619 (25% in mice) represents a significant advancement, making it a more viable candidate for clinical development.[4]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro: STAT6 Reporter Gene Assay
This assay is fundamental for quantifying the ability of a compound to inhibit IL-4 or IL-13-induced STAT6-dependent gene transcription.
Principle: A human embryonic kidney cell line (HEK293) is engineered to stably express a luciferase reporter gene under the control of a STAT6-responsive promoter. When stimulated with IL-4, activated STAT6 drives the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luminescence.
Caption: Workflow for a STAT6 Reporter Gene Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the HEK293-STAT6 reporter cell line in a 96-well white, clear-bottom cell culture plate at a density of 20,000 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation and Addition: Prepare serial dilutions of the test compound (e.g., AS1517499) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the cells and add 50 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C with 5% CO2 to allow the compound to enter the cells.
-
Stimulation: Prepare a solution of recombinant human IL-4 in culture medium at a concentration that induces a submaximal response (typically in the low ng/mL range, to be determined empirically). Add 50 µL of the IL-4 solution to all wells except for the "unstimulated" controls.
-
Incubation: Incubate the plate for 6 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Measurement: Equilibrate the plate and a luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle-treated, IL-4-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo: Mouse Model of Allergic Asthma
This protocol describes an ovalbumin (OVA)-induced model of allergic asthma in BALB/c mice, which is commonly used to evaluate the efficacy of anti-inflammatory compounds.[5][8]
Principle: Mice are sensitized to the allergen ovalbumin, leading to an IgE-mediated response. Subsequent challenges with aerosolized OVA induce an asthmatic phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. The test compound is administered before the challenges to assess its ability to prevent these pathological changes.
Step-by-Step Protocol:
-
Sensitization: On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
Compound Administration: One hour before each allergen challenge, administer the test compound (e.g., AS1517499 at 10 mg/kg) or the vehicle control via the desired route (e.g., i.p. injection).
-
Allergen Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a whole-body plethysmography chamber.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR by exposing the mice to increasing concentrations of aerosolized methacholine and recording the changes in airway resistance.
-
Bronchoalveolar Lavage (BAL): Immediately after the AHR measurement, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Analysis: Centrifuge the BAL fluid and perform a total and differential cell count on the cell pellet to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA.
-
Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
Conclusion
The 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide series represents a highly promising class of STAT6 inhibitors. The lead compound, AS1517499, demonstrates robust efficacy in both in vitro and in vivo models of allergic inflammation, validating the therapeutic potential of targeting STAT6.[2][5][8] The subsequent development of analogs such as YM-341619, with its sub-nanomolar potency and oral bioavailability, marks a significant step towards a clinically viable therapeutic.[4] This guide provides the foundational data and methodologies for researchers to further explore and build upon the potential of this important class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity: The Case of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Biological Assays
Introduction to Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: A Molecule of Interest
This compound, a member of the phenylglyoxylate family, is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility stems from the presence of a phenolic hydroxyl group and an alpha-keto ester moiety, which make it a suitable precursor for developing novel antioxidant and anti-inflammatory agents.[1] Furthermore, it is employed in research to investigate enzyme inhibition and radical scavenging activities.[1] Given its potential to modulate biological pathways, a thorough understanding of its off-target effects is crucial.
The Imperative of Cross-Reactivity Studies
Cross-reactivity can manifest in various biological assays, from enzyme-linked immunosorbent assays (ELISAs) to cell-based signaling studies. For a small molecule like this compound, structural similarities to endogenous ligands or other bioactive compounds can lead to unintended interactions with receptors, enzymes, or antibodies. Such off-target binding can result in false positives or negatives, confounding data interpretation and potentially leading to the pursuit of non-viable drug candidates. Therefore, proactive assessment of cross-reactivity is not just a quality control measure; it is a fundamental aspect of rigorous scientific investigation.
Comparative Analysis: Structural Analogs and Their Potential for Cross-Reactivity
To understand the potential cross-reactivity of this compound, it is instructive to compare it with structurally related molecules. The following table outlines key comparators and highlights structural features that may influence their cross-reactivity profiles.
| Compound Name | Structure | Key Structural Differences from Target | Potential Cross-Reactivity Implications |
| This compound | Chemical structure of this compound | - | The phenolic hydroxyl and α-keto ester are key recognition motifs that could interact with various biological targets. |
| 4-Hydroxyphenylglyoxylic acid | Chemical structure of 4-Hydroxyphenylglyoxylic acid | Carboxylic acid instead of a methyl ester. | The change in charge and polarity could alter binding affinity for certain targets. This compound is a known inhibitor of carnitine palmitoyltransferase I (CPT I).[3] |
| Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | Chemical structure of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | Ethyl ester instead of a methyl ester. | The bulkier ethyl group might sterically hinder binding to some targets but could enhance binding to others through hydrophobic interactions. |
| Methyl 2-(4-methoxyphenyl)-2-oxoacetate | Chemical structure of Methyl 2-(4-methoxyphenyl)-2-oxoacetate | Methoxy group instead of a hydroxyl group. | The absence of the acidic phenolic proton and the introduction of a methyl group can significantly alter hydrogen bonding and electronic properties, impacting receptor interactions. |
| Methyl 2-(4-hydroxyphenyl)acetate | Chemical structure of Methyl 2-(4-hydroxyphenyl)acetate | Lacks the α-keto group. | The absence of the electrophilic keto group will likely reduce interactions with nucleophilic residues in enzyme active sites or receptor binding pockets. |
Experimental Strategies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive evaluation of cross-reactivity. The following experimental workflows provide a robust framework for characterizing the specificity of this compound and its analogs.
Initial Screening: In Silico and Broad-Spectrum Assays
A logical first step is to use computational methods to predict potential off-target interactions. This can be followed by broad-spectrum screening against a panel of common biological targets.
Workflow for Initial Cross-Reactivity Screening
Caption: Initial screening workflow for cross-reactivity.
Focused Investigation: Immunoassays and Cell-Based Assays
Based on the initial screening, more focused assays can be employed to investigate specific interactions. Immunoassays are particularly sensitive to cross-reactivity from structurally similar compounds.
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine if this compound or its analogs cross-react with an antibody raised against a target of interest (e.g., a structurally related endogenous molecule).
-
Coating: Coat a 96-well microplate with the target antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of this compound and the alternative compounds. In separate wells, add a fixed concentration of the primary antibody against the target antigen, followed by the different concentrations of the test compounds. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in signal in the presence of the test compound indicates cross-reactivity. Calculate the IC50 value for each compound to quantify the extent of cross-reactivity.
Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Interpreting the Data: A Holistic Approach
The data generated from these assays should be interpreted in the context of the intended application of this compound. A low level of cross-reactivity might be acceptable for an in vitro tool compound used at high concentrations, but unacceptable for a therapeutic agent. It is the convergence of evidence from multiple assays that provides the most reliable assessment of a compound's specificity.
Conclusion: Navigating the Nuances of Specificity
This compound is a valuable chemical entity with significant potential in drug discovery and chemical biology. However, like any bioactive molecule, its utility is intrinsically linked to its specificity. By systematically evaluating its potential for cross-reactivity and comparing it with relevant alternatives, researchers can build a more complete picture of its biological activity. The experimental frameworks presented in this guide offer a starting point for these critical investigations, ultimately leading to more robust and reproducible scientific outcomes.
References
A Senior Application Scientist's Guide to the Spectroscopic Qualification of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Introduction: The Critical Role of Reagent Purity
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7) is a pivotal building block in organic synthesis, particularly valued in the development of pharmaceuticals and bioactive compounds.[1] Its molecular structure, featuring phenolic, keto, and ester functionalities, makes it a versatile intermediate for creating more complex molecules. However, the success of these syntheses, especially in a regulated environment like drug development, is contingent upon the purity and consistency of the starting materials.
A supplier's Certificate of Analysis (CoA) provides a baseline for quality, often stating a purity of ≥95%.[1][2] However, for sensitive applications, this is not sufficient. Undisclosed impurities, such as residual solvents, unreacted starting materials, or side-products from synthesis, can have profound downstream effects, leading to failed reactions, difficult purification steps, and the generation of unknown and potentially toxic byproducts.
This guide provides a comprehensive framework for the in-house spectroscopic qualification of this compound. We will walk through a comparative analysis of hypothetical batches from three different suppliers, demonstrating how a multi-technique spectroscopic approach can provide a detailed purity profile far beyond a simple percentage value. Our methodology is grounded in the principles of Good Manufacturing Practices (GMP), which emphasize rigorous process control and documentation to ensure product quality.[3]
Experimental Design: A Multi-Pronged Spectroscopic Approach
To build a complete picture of chemical identity and purity, we employ a suite of complementary spectroscopic techniques. No single method is sufficient; their combined power lies in their ability to probe different aspects of the molecule's structure and its potential contaminants. The choice of methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—is deliberate, providing orthogonal data for a confident assessment.
Our analytical workflow is a self-validating system designed to confirm structure and identify discrepancies.
Caption: Workflow for the comprehensive spectroscopic qualification of chemical reagents.
The Reference Standard: Expected Spectroscopic Data
Before analyzing the samples, we must establish the expected spectroscopic signature for pure this compound (Molecular Formula: C₉H₈O₄, Molecular Weight: 180.16 g/mol ).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~10.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH).
-
~7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~185 ppm: Keto carbonyl carbon (C=O).
-
~163 ppm: Ester carbonyl carbon (C=O).
-
~162 ppm: Aromatic carbon attached to the hydroxyl group.
-
~132 ppm (2C): Aromatic carbons ortho to the carbonyl.
-
~123 ppm: Aromatic carbon ipso to the carbonyl.
-
~116 ppm (2C): Aromatic carbons meta to the carbonyl.
-
~53 ppm: Methyl ester carbon (-OCH₃).
-
-
FT-IR (ATR): The carbonyl (C=O) stretching vibration is a powerful diagnostic tool in infrared spectroscopy.[4]
-
~3400-3200 cm⁻¹ (broad): O-H stretch from the phenolic group.
-
~1735 cm⁻¹ (sharp, strong): C=O stretch from the methyl ester. Saturated esters typically show a C=O absorbance around 1735 cm⁻¹.[5]
-
~1670 cm⁻¹ (sharp, strong): C=O stretch from the α-keto group conjugated with the aromatic ring. Conjugation tends to lower the stretching frequency of a carbonyl group.[4][6]
-
~1600, 1500 cm⁻¹: C=C stretches within the aromatic ring.[7]
-
~1250-1100 cm⁻¹: C-O stretches from the ester and phenol groups.[7]
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 179.15, corresponding to the deprotonated molecule.
-
Comparative Analysis of Supplier Samples
We now present the hypothetical data obtained from three distinct suppliers: VeriPure (Supplier A) , SolvChem (Supplier B) , and EconoSynth (Supplier C) .
Proton NMR (¹H NMR) Spectroscopy
¹H NMR is exceptionally sensitive for detecting and quantifying proton-bearing impurities.
| Supplier | Chemical Shift (ppm), Multiplicity, Integration | Interpretation |
| VeriPure (A) | 10.51 (s, 1H), 7.82 (d, 2H), 6.90 (d, 2H), 3.81 (s, 3H) | All peaks match the reference standard. Integrations are correct. Confirms high purity. |
| SolvChem (B) | 10.51 (s, 1H), 7.82 (d, 2H), 6.90 (d, 2H), 3.81 (s, 3H), 4.12 (q, 0.04H), 2.05 (s, 0.06H), 1.20 (t, 0.06H) | Main compound is correct. Additional peaks correspond to Ethyl Acetate , a common residual solvent from purification.[8] The presence of solvents not listed on a CoA is a significant quality concern. |
| EconoSynth (C) | 10.51 (s, 1H), 7.82 (d, 2H), 6.90 (d, 2H), 3.81 (s, 3H), 9.85 (s, 0.02H), 7.75 (d, 0.04H), 6.85 (d, 0.04H) | Main compound is correct. The additional peaks are consistent with trace amounts of 4-hydroxybenzaldehyde , a potential impurity from an alternative synthesis route or a related starting material. |
Carbon NMR (¹³C NMR) Spectroscopy
While less sensitive than ¹H NMR for quantification, ¹³C NMR is invaluable for confirming the carbon backbone and identifying non-proton-bearing impurities or structural isomers.
| Supplier | Key Chemical Shifts (ppm) | Interpretation |
| VeriPure (A) | 185.1, 163.2, 162.4, 132.3, 123.5, 116.1, 53.2 | Seven distinct peaks observed, matching the expected carbon environments of the target molecule. No extraneous signals detected. |
| SolvChem (B) | 185.1, 163.2, 162.4, 132.3, 123.5, 116.1, 53.2, 171.0, 60.5, 21.1, 14.2 | The primary signals are correct. The additional low-intensity peaks at 171.0 (C=O), 60.5 (-CH₂-), 21.1 (-CH₃), and 14.2 (-CH₃) confirm the presence of Ethyl Acetate . |
| EconoSynth (C) | 185.1, 163.2, 162.4, 132.3, 123.5, 116.1, 53.2, 191.1, 161.5, 132.9, 130.2, 116.5 | The primary signals are correct. The additional weak signals are consistent with the carbon skeleton of 4-hydroxybenzaldehyde , corroborating the ¹H NMR data. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a rapid "fingerprint" of the functional groups present. While not ideal for quantification of minor impurities, significant deviations can indicate gross contamination or a completely incorrect substance.
| Supplier | Key Absorbance Peaks (cm⁻¹) | Interpretation |
| VeriPure (A) | 3350 (broad), 1738, 1671, 1598, 1245 | Spectrum is clean and matches the reference pattern for phenolic -OH, ester C=O, conjugated keto C=O, aromatic C=C, and C-O stretches. |
| SolvChem (B) | 3350 (broad), 1745 (shoulder) , 1738, 1671, 1598, 1245 | The spectrum is largely identical, but a subtle shoulder on the ester carbonyl peak (~1745 cm⁻¹) is consistent with the C=O stretch of the residual Ethyl Acetate. |
| EconoSynth (C) | 3350 (broad), 1738, 1685 (shoulder) , 1671, 1598, 1245 | A minor shoulder on the keto-carbonyl peak (~1685 cm⁻¹) is consistent with the conjugated aldehyde C=O stretch from 4-hydroxybenzaldehyde. |
Mass Spectrometry (MS)
MS confirms the molecular weight of the primary component and can help identify the mass of impurities.
| Supplier | Observed Ion (m/z) [M-H]⁻ | Interpretation |
| VeriPure (A) | 179.15 | A single major peak corresponding to the deprotonated molecule is observed. Confirms correct molecular weight. |
| SolvChem (B) | 179.15 | The primary ion is correct. Depending on the LC-MS method, the volatile Ethyl Acetate may not be observed. This highlights the importance of using multiple techniques. |
| EconoSynth (C) | 179.15 (major), 121.11 (minor) | The major peak confirms the target compound. A minor ion at m/z 121.11 corresponds to the [M-H]⁻ of 4-hydroxybenzaldehyde, confirming its presence as an impurity. |
Summary of Findings
This multi-technique analysis provides a clear and actionable quality assessment for each supplier.
| Supplier | Purity Assessment | Recommendation |
| VeriPure (A) | High purity. Spectroscopic data is clean and consistent with the reference structure across all techniques. | Accept. Suitable for all applications, including cGMP synthesis. |
| SolvChem (B) | Contains residual Ethyl Acetate. While the primary compound is correct, the solvent impurity may be unacceptable for certain applications. | Conditional Acceptance. May be acceptable for early-stage R&D but should be rejected for process chemistry or cGMP work without further purification. |
| EconoSynth (C) | Contains a structurally related impurity (4-hydroxybenzaldehyde). This could interfere with subsequent reactions. | Reject. The presence of a reactive impurity makes this lot unsuitable for most applications without significant repurification and re-analysis. |
Standard Operating Protocols
Adherence to standardized protocols is essential for reproducible and reliable results.[9]
Protocol 1: NMR Sample Preparation and Analysis
-
Accurately weigh approximately 10-15 mg of the sample into an NMR tube.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the data using appropriate software, ensuring correct phasing, baseline correction, and integration.
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Perform a baseline correction and peak-pick the resulting spectrum.
Protocol 3: LC-MS Sample Preparation and Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
Inject 5 µL onto a C18 HPLC column.
-
Run a standard reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% formic acid).
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in negative ion mode, scanning from m/z 50-500.
Conclusion and Best Practices
This guide demonstrates that a comprehensive, multi-technique spectroscopic analysis is an indispensable tool for qualifying critical raw materials like this compound. Relying solely on a supplier's CoA can introduce unacceptable risks into the research and development pipeline.
Our key recommendations for researchers and drug development professionals are:
-
Always perform in-house validation: Incoming raw materials for critical projects should always be tested internally.
-
Employ orthogonal methods: Use a combination of techniques like NMR, FT-IR, and MS to build a complete purity profile.
-
Establish a reference: Maintain a physical or data-based "gold standard" reference of a known high-purity batch to compare against all new lots.
-
Quantify impurities: When impurities are detected, use techniques like quantitative NMR (qNMR) to determine their concentration accurately.
By investing in this level of rigorous quality control, organizations can enhance the reliability and reproducibility of their scientific endeavors, ultimately accelerating the path to discovery and development. Investing in quality is not just a regulatory requirement—it's a competitive advantage.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. arrakisindustries.com [arrakisindustries.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scispace.com [scispace.com]
- 9. sia-toolbox.net [sia-toolbox.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
For Immediate Reference: Treat Methyl 2-(4-hydroxyphenyl)-2-oxoacetate as Hazardous Waste. Do Not Dispose Down the Drain.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 38250-16-7), a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Understanding the Hazards: A Proactive Approach to Safety
This compound, while a valuable research chemical, possesses hazards that necessitate careful handling and disposal. Due to its chemical structure, which includes a phenolic group and an α-keto ester, it is prudent to handle it with the same precautions as other phenolic compounds and organic esters.
Key Hazards:
-
Skin and Eye Irritation: Similar to other phenolic compounds, it may cause irritation upon contact with skin and eyes.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust or vapors may be harmful.
Personal Protective Equipment (PPE)
A robust defense against accidental exposure is the consistent use of appropriate PPE. The following table outlines the minimum requirements when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing. | Protects the eyes from splashes and airborne particles of the compound. |
| Hand Protection | Nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves immediately if they become contaminated. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat. An impervious apron should be worn over the lab coat when there is a significant risk of splashing. | Protects the skin and personal clothing from contamination. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles or vapors. |
The Primary Disposal Pathway: Professional Hazardous Waste Management
The safest and most compliant method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the chemical is handled and ultimately destroyed in an environmentally sound manner, typically via incineration.
Step-by-Step Collection Protocol for Laboratory Waste:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to collect it separately.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
Contaminated lab materials, such as pipette tips, gloves, and weighing paper, should also be collected in a sealed container and disposed of as hazardous waste.[2]
Accidental Spills: A Calm and Methodical Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination.
-
Small Spills (less than 25 grams in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container and arrange for its disposal.
-
-
Large Spills (greater than 25 grams or outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and laboratory supervisor.
-
Contact your institution's EHS or emergency response team for assistance with the cleanup.
-
Laboratory-Scale Pre-treatment: A Note on Ester Hydrolysis
For researchers who wish to pre-treat small quantities of this compound before collection, alkaline hydrolysis is a potential method. This process converts the ester to a carboxylate salt and methanol. However, it is important to note that this is not a mandatory step and the resulting solution must still be disposed of as hazardous waste.
Generalized Protocol for Alkaline Hydrolysis:
Disclaimer: This is a generalized procedure and should be adapted based on a thorough risk assessment and in compliance with your institution's safety protocols.
-
Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Preparation of Alkaline Solution: Prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH).
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound in a minimal amount of a water-miscible solvent if necessary.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the ester solution while stirring. The reaction is typically heated under reflux to ensure completion.[3]
-
Neutralization (Optional): After the reaction is complete, the solution can be cooled and neutralized with a dilute acid (e.g., hydrochloric acid). This step should be performed with extreme caution due to the potential for heat generation.
-
Disposal of Hydrolyzed Waste: The resulting aqueous solution, containing the sodium salt of the carboxylic acid and methanol, must be collected in a labeled hazardous waste container for disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent dangerous reactions, store this compound and its waste away from the following incompatible materials:
-
Strong Oxidizing Agents: Such as nitric acid and bromine.
-
Strong Bases: Like sodium hydroxide (except when used intentionally for hydrolysis in a controlled manner).
-
Chemically Active Metals: Including sodium, potassium, and magnesium.
By adhering to these guidelines, researchers can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7). As a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds, its safe handling is paramount to ensuring both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of proactive safety.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the inherent risks of a chemical is the foundation of selecting appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this compound is not extensively published, data from structurally analogous compounds allows for a robust hazard assessment. Safety Data Sheets (SDS) for similar phenylglyoxylates and hydroxyphenyl acetates consistently indicate the following GHS classifications, which we will adopt as a conservative and safe standard.
-
Skin Irritation (Category 2): Assumed to cause skin irritation upon contact.[2][3][4] Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious, though potentially reversible, eye damage.[2][4] Splashes can result in pain, redness, and impaired vision.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
-
Acute Toxicity, Oral (Category 4): Considered harmful if swallowed.[2]
These hazards dictate a multi-faceted protection strategy focused on preventing dermal, ocular, and respiratory exposure.
Core PPE Recommendations: A Task-Based Approach
The level of required PPE is not static; it must be adapted to the specific task and the quantities of material being handled. The following table outlines minimum PPE requirements for common laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Benchtop Work (<1g, in solution) | Nitrile Gloves (single pair) | ANSI Z87.1-rated Safety Glasses with side shields | Standard Laboratory Coat (cotton or poly/cotton blend) | Not required if handled in a certified chemical fume hood |
| Weighing Powder or Handling >1g | Nitrile Gloves (double-gloved recommended) | Chemical Safety Goggles (indirectly vented) | Standard Laboratory Coat | Recommended if handled on an open bench; not required in a fume hood or ventilated balance enclosure |
| Large-Scale Operations & Potential for Splash | Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber over Nitrile) | Chemical Safety Goggles and a full Face Shield | Chemical-Resistant Apron over a Laboratory Coat | Required if potential for aerosolization exists outside of primary engineering controls |
| Spill Cleanup | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical Safety Goggles and a full Face Shield | Disposable Chemical-Resistant Coveralls (e.g., Tychem®) | Air-Purifying Respirator (APR) with organic vapor/particulate cartridges, based on spill size and ventilation |
Standard Operating Procedures (SOPs) for Safe Handling
Procedural discipline is as critical as the equipment itself. These SOPs provide a self-validating system for minimizing exposure.
SOP 1: PPE Donning and Doffing Sequence
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don laboratory coat or coveralls. Fasten completely.
-
Respiratory Protection (If Required): Perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:
-
Gloves: Remove the outer pair of gloves (if used) first, turning them inside out. Remove the inner pair using a proper glove-removal technique to avoid touching the outer surface with bare skin.[5]
-
Body Protection: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash hands.
-
Eye/Face Protection: Remove the face shield and/or goggles.
-
Respiratory Protection (If Required): Remove your respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
SOP 2: Safe Disposal of Contaminated PPE
-
Segregation: All PPE that has come into contact with this compound must be considered chemical waste.
-
Glove Disposal: Used gloves should be placed immediately into a designated, sealed hazardous waste container. Do not discard in regular trash.
-
Lab Coats: Reusable lab coats suspected of contamination must be professionally laundered by a service equipped to handle chemical contaminants. Do not take them home.
-
Disposable PPE: Aprons, coveralls, and shoe covers should be placed in the designated solid hazardous waste container.
-
Compliance: Always follow your institution's specific waste disposal guidelines, which comply with local and national regulations.[2][3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
